molecular formula C8H9NaO3S B13825736 Sodium ethylbenzenesulphonate CAS No. 30995-65-4

Sodium ethylbenzenesulphonate

Cat. No.: B13825736
CAS No.: 30995-65-4
M. Wt: 208.21 g/mol
InChI Key: UXDOVWDLXFKBOV-UHFFFAOYSA-M
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Description

Contextualization within Aromatic Sulphonate Chemistry and Industrial Relevance

Sulphonated aromatic compounds, characterized by the presence of a sulfonic acid group (-SO3H) attached to an aromatic ring, are a cornerstone of the chemical industry. numberanalytics.comscribd.com The introduction of this functional group dramatically alters the physicochemical properties of the parent aromatic hydrocarbon, notably increasing its water solubility. mdpi.combritannica.com This characteristic is pivotal to their widespread industrial applications.

These compounds are integral to the production of detergents and surfactants, where they act as cleaning and wetting agents. scribd.comepfl.chechemi.com In the dye industry, the sulfonic acid group imparts water solubility to otherwise insoluble colorants, making them suitable for textile applications. numberanalytics.comwikipedia.org Furthermore, aromatic sulfonic acids serve as crucial intermediates in the synthesis of pharmaceuticals, including sulfa drugs. numberanalytics.comwikipedia.org They also function as effective catalysts in various organic reactions and are used in the manufacturing of ion-exchange resins for water treatment. numberanalytics.comgoogle.com

The synthesis of these compounds is typically achieved through aromatic sulfonation, an electrophilic aromatic substitution reaction where a hydrogen atom on the aromatic ring is replaced by a sulfonic acid group. scribd.comwikipedia.org Common sulfonating agents include sulfuric acid, sulfur trioxide, and chlorosulfuric acid. britannica.comwikipedia.org

The study of sodium ethylbenzenesulphonate is built upon a long history of research into its structural analogs, primarily linear alkylbenzene sulfonates (LAS). The development of synthetic detergents in the early 20th century, spurred by shortages of fats and oils during World Wars I and II, led to the extensive use of alkylbenzene sulfonates. scholarsresearchlibrary.comscholarsresearchlibrary.com Initially, these were branched-chain alkylbenzene sulfonates (BAS), which were later found to be poorly biodegradable, leading to environmental concerns. epfl.ch

This discovery prompted a shift in the 1960s to linear alkylbenzene sulfonates, which are more readily biodegradable. scholarsresearchlibrary.com LAS quickly became the dominant surfactant in household detergents globally. scholarsresearchlibrary.comscholarsresearchlibrary.com Research has extensively focused on the synthesis, properties, and environmental fate of various LAS compounds. This body of knowledge provides a foundational understanding for investigating the specific properties and potential applications of this compound, which can be considered a simpler structural model of these commercially significant surfactants.

Significance of this compound in Specialized Chemical Disciplines

This compound serves as a valuable model compound in the field of surfactant science. Surfactants are amphiphilic molecules, possessing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. In the case of this compound, the ethylbenzene (B125841) group constitutes the hydrophobic tail, while the sodium sulphonate group is the hydrophilic head.

Its relatively simple and well-defined structure allows researchers to study fundamental surfactant behaviors, such as the reduction of surface tension and the formation of micelles, without the complexities introduced by longer or branched alkyl chains found in many commercial surfactants. Studies have demonstrated its effectiveness in reducing the surface tension of aqueous solutions and enhancing the solubility of hydrophobic compounds. This property is crucial in understanding how surfactants work in various applications, from detergents to drug delivery systems. nih.gov Furthermore, it has been used to investigate the formation of ion-associate phases in microextraction techniques, highlighting its role in developing advanced analytical methods. mdpi.com

In the realm of advanced organic synthesis, this compound and its parent acid are recognized for their utility. The sulfonate group is a good leaving group in nucleophilic substitution reactions, allowing for the synthesis of a variety of substituted benzenesulfonates. This reactivity makes it a useful intermediate in the preparation of more complex molecules.

Aromatic sulfonic acids, in general, are employed as catalysts in organic reactions due to their strong acidity and solubility in organic solvents. scribd.com The reversible nature of the sulfonation reaction is also strategically used in organic synthesis. wikipedia.org A sulfonic acid group can be introduced to protect a specific position on an aromatic ring from other electrophilic substitution reactions. wikipedia.org After serving its protective function, the group can be removed through desulfonation, restoring the original aromatic structure. wikipedia.org The ethyl group on this compound can also influence reaction kinetics through hydrophobic interactions.

Identification of Current Research Gaps and Emerging Opportunities in this compound Studies

While this compound is a well-characterized compound, there remain areas for further investigation. A significant portion of the existing research focuses on its role as a hydrotrope or a simple surfactant. There is an opportunity to explore its potential in more specialized applications, such as in the design of novel functional materials or as a component in advanced catalytic systems.

Further research could delve into the precise mechanisms by which it influences reaction rates and pathways in organic synthesis, potentially leading to the development of new synthetic methodologies. The self-aggregation properties of this compound in solution, confirmed by NMR studies, suggest potential applications in supramolecular chemistry and nanotechnology that are yet to be fully explored. Additionally, a more in-depth investigation into its interactions with biological macromolecules could uncover new possibilities in the field of biochemistry and drug delivery.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

30995-65-4

Molecular Formula

C8H9NaO3S

Molecular Weight

208.21 g/mol

IUPAC Name

sodium;2-ethylbenzenesulfonate

InChI

InChI=1S/C8H10O3S.Na/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

UXDOVWDLXFKBOV-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Sodium Ethylbenzenesulphonate

Synthetic Pathways for the Preparation of Sodium Ethylbenzenesulphonate

The industrial synthesis of this compound primarily relies on the electrophilic aromatic substitution of ethylbenzene (B125841), followed by neutralization. However, ongoing research seeks to develop alternative pathways with improved selectivity, efficiency, and milder conditions.

The direct sulphonation of ethylbenzene with a suitable agent is the most common route to ethylbenzenesulphonic acid, the precursor to its sodium salt. This process is a fast, exothermic, liquid-liquid reaction. researchgate.net The kinetics are complex and highly dependent on the reaction conditions, but the reaction is generally considered to be first-order with respect to the aromatic compound. hithaldia.in

The reaction mechanism involves an electrophilic attack on the ethylbenzene ring. The ethyl group is an ortho-, para-directing activator. However, due to the steric hindrance imposed by the ethyl group, the substitution occurs preferentially at the para-position, leading to 4-ethylbenzenesulphonic acid as the major product. vut.cz The reaction is often a competitive consecutive process where the desired mono-sulphonated product can undergo further reaction to form di-sulphonated byproducts, such as 2,4-alkylbenzenedisulphonic acid. researchgate.net

Sulfonating AgentYield (%)Para:Ortho Ratio
Oleum (B3057394) (20% SO₃)8895:5
Gaseous SO₃7687:13

Data derived from a comparative study on sulfonating agents, indicating that oleum provides higher regioselectivity towards the para-isomer.

The kinetics of this heterogeneous reaction can be classified as fast and are sensitive to mixing efficiency. utwente.nl Inefficient mixing can lead to localized concentration and temperature gradients, promoting the formation of undesired consecutive products and lowering the selectivity for the mono-sulphonated isomers. researchgate.net

While direct sulphonation is prevalent, research into alternative methodologies aims to overcome challenges such as the use of harsh corrosive acids and the formation of byproducts.

Oxidative sulphonation represents an emerging strategy for forming C-S bonds. These methods often involve the activation of C-H bonds under oxidative conditions. While specific examples for the direct synthesis of this compound are not widely reported, systems such as those employing Cobalt(II) with Oxone are known to effectively oxidize C-H bonds in aqueous media, representing a potential pathway for future synthetic applications in aryl sulphonate synthesis. researchgate.net

Transition-metal catalysis offers a powerful alternative for the synthesis of aryl sulphonates and related compounds, often under milder conditions with high functional group tolerance. A notable example is the use of organobismuth catalysts to mediate the conversion of (hetero)aryl boronic acids into the corresponding aryl sulfonyl fluorides. mpg.de This methodology proceeds through canonical organometallic steps, including transmetalation and the insertion of sulfur dioxide into a Bi-C bond, while maintaining the Bi(III) oxidation state. mpg.de Other metals like palladium and gold have also been employed in catalytic C-S bond-forming reactions, highlighting the potential of organometallic chemistry to construct aryl sulphonate structures from various precursors. acs.orgacs.org

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful optimization of reaction conditions to maximize yield, purity, and safety while minimizing waste and energy consumption.

Key parameters for traditional batch synthesis include:

Temperature Control : Maintaining the reaction temperature at or below 100°C is crucial to prevent over-sulphonation and the formation of di-sulphonated derivatives.

Stoichiometry : A molar ratio of approximately 1:1.2 of ethylbenzene to sulfuric acid is often used to minimize byproducts.

Modern process intensification technologies offer significant improvements over conventional batch reactors. The use of microreactors or rotor-stator spinning disc reactors (SDR) has been shown to dramatically enhance performance. researchgate.net These technologies provide superior heat and mass transfer, which is critical for controlling fast, exothermic reactions like sulphonation. utwente.nl The intensified mixing minimizes localized hotspots and concentration gradients, thus increasing the selectivity towards the desired mono-sulphonated product and reducing the formation of impurities. researchgate.net

Reactor TypeReaction TimeYield (%)
Batch Reactor6 hours82
Microreactor45 minutes91

A comparison of solvent-free sulfonation in different reactor types, demonstrating the enhanced efficiency and yield achieved in a microreactor due to precise process control.

Studies using a spinning disc reactor for ethylbenzene sulphonation with fuming sulfuric acid confirmed that increasing the mixing intensity (rotational speed) consistently leads to a significant increase in selectivity towards the desired mono-sulfonated products. researchgate.netutwente.nl

Alternative Synthetic Routes to Aryl Sulphonates Applicable to Ethylbenzene Derivatives

Functionalization and Structural Modification of this compound

Once synthesized, the this compound molecule offers sites for further chemical modification, allowing for the creation of derivatives with tailored properties. The primary sites for functionalization are the ethyl group and the aromatic ring.

Modification of the Ethyl Group : The ethyl group can be targeted for oxidation. For instance, an artificial metalloenzyme has been shown to catalyze the hydroxylation of sodium 4-ethylbenzenesulphonate. researchgate.net In another example, a Co(II)-Oxone system was used to oxidize the ethyl group, converting the phenyl ring into a carboxylic acid group. researchgate.net

Modification of the Aromatic Ring : The aromatic ring can undergo further substitution. An extensive structure-activity relationship (SAR) study on a related aryl sulphonate ester scaffold demonstrated that introducing substituents at the 2-, 3-, and 4-positions of the benzene (B151609) ring could significantly alter its biological binding properties. nih.gov This indicates that the aromatic core of ethylbenzenesulphonate is amenable to further substitution to modulate its chemical or physical characteristics.

Modification via the Sulphonate Group : The sulphonate group itself can be used as a handle for creating more complex structures. For example, aryl sulphonates can be converted to aryl sulphonate esters. nih.govresearchgate.net These esters can then be incorporated into larger molecular architectures, such as modified polystyrenes, to create materials with specific thermal or lithographic properties. researchgate.net Furthermore, the C–O bond of aryl sulphonates is reactive and can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. acs.org

Aromatic Ring Functionalization Strategies (e.g., halogenation, nitration, alkylation)

The functionalization of the aromatic ring of sodium 4-ethylbenzenesulphonate is governed by the principles of electrophilic aromatic substitution. The ring possesses two substituents: an ethyl group, which is an activating ortho-, para-director, and a sulphonate group (-SO₃⁻), which is a deactivating meta-director. cymitquimica.comwikipedia.org The interplay of these electronic effects dictates the regioselectivity of substitution reactions. Given that the groups are para to each other, the positions ortho to the ethyl group (and meta to the sulphonate group) are the most likely sites for electrophilic attack.

Halogenation: Direct halogenation of this compound introduces halogen atoms onto the aromatic ring. Due to the directing effects of the existing substituents, incoming electrophiles like bromine (Br₂) or chlorine (Cl₂) would be directed to the positions ortho to the ethyl group.

Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key transformation for the synthesis of various intermediates. Modern methods allow for the nitration of aromatic compounds under specific conditions to achieve high regioselectivity. For instance, the nitration of p-ethylbenzenesulphonic acid using a mixture of nitric acid and sulphuric acid is a standard method for introducing a nitro group onto the ring. askfilo.com The ethyl group directs the substitution to its ortho position (C2 and C6), which is also the meta position relative to the deactivating sulphonate group.

Alkylation: Friedel-Crafts alkylation on a sulphonated benzene ring is generally challenging because the strongly electron-withdrawing sulphonic acid group deactivates the ring towards electrophilic substitution. pearson.com Therefore, a common strategy involves alkylating benzene first to form ethylbenzene, followed by sulphonation. pearson.com However, advanced catalytic systems may enable direct alkylation. For example, electrochemical methods have been developed for the arylation of benzylic C-H bonds, which could be adapted for similar transformations. rsc.org

Table 1: Aromatic Ring Functionalization Strategies

FunctionalizationReagents & ConditionsPrimary Product(s)Reference
Halogenation (Bromination)Br₂, FeBr₃Sodium 2-bromo-4-ethylbenzenesulphonate askfilo.com
NitrationHNO₃, H₂SO₄Sodium 2-nitro-4-ethylbenzenesulphonate askfilo.com
Alkylation (Friedel-Crafts)R-X, AlCl₃ (on unsulphonated ring)Challenging due to deactivating -SO₃H group. Typically performed before sulphonation. pearson.com

Side-Chain Modification and Elaboration Techniques

The ethyl group of this compound offers another site for chemical modification, particularly at the benzylic carbon (the carbon atom attached to the benzene ring). This position is activated towards various reactions due to the adjacent aromatic ring, which can stabilize reaction intermediates. libretexts.org

Oxidation: The ethyl side-chain can be oxidized to introduce oxygen-containing functional groups. The outcome of the oxidation depends on the strength and type of the oxidizing agent used.

Mild Oxidation: Catalytic oxidation of ethylbenzene and its derivatives can yield aryl ketones. For instance, manganese-catalyzed oxidation with hydrogen peroxide (H₂O₂) chemoselectively oxidizes the benzylic position to afford the corresponding acetophenone (B1666503) derivative. researchgate.netnih.gov Similarly, denitrifying bacteria can metabolize ethylbenzene to 1-phenylethanol (B42297) and acetophenone. nih.gov

Strong Oxidation: Treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under harsh conditions typically leads to the complete oxidation of the entire alkyl side-chain to a carboxylic acid group. libretexts.orgvedantu.com In the case of sodium 4-ethylbenzenesulphonate, this would yield 4-sulphobenzoic acid.

Halogenation: The benzylic position can be selectively halogenated under radical conditions. For example, visible-light-promoted methods can convert ethylbenzene derivatives into the corresponding benzyl (B1604629) bromides, which are versatile synthetic intermediates. lookchem.comresearchgate.net These methods often offer high selectivity for the benzylic C-H bond over other positions. wisc.edu

Table 2: Side-Chain Modification Techniques

ModificationReagents & ConditionsPrimary Product(s)Reference
Mild OxidationMn catalyst, H₂O₂Sodium 4-(1-acetyl)benzenesulphonate (an acetophenone derivative) nih.gov
Strong OxidationKMnO₄, heat4-Sulphobenzoic acid libretexts.orgvedantu.com
Benzylic BrominationN-Bromosuccinimide (NBS), light/radical initiatorSodium 4-(1-bromoethyl)benzenesulphonate lookchem.com

Derivatization of the Sulphonate Moiety for Enhanced Reactivity

The sodium sulphonate group (-SO₃Na) is relatively unreactive in its salt form. To enhance its reactivity for further transformations, it is commonly converted into more reactive intermediates, most notably sulphonyl chlorides. mdma.ch

Conversion to Sulphonyl Chloride: The most crucial derivatization of this compound is its conversion to 4-ethylbenzenesulphonyl chloride. This is typically achieved by reacting the sodium salt or the corresponding sulphonic acid with a chlorinating agent. lookchem.com Common reagents for this transformation include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and chlorosulphonic acid (ClSO₃H). wikipedia.orgorgsyn.org Milder, more modern reagents like triphenylphosphine (B44618) dichloride (Ph₃P·Cl₂) can also be used under neutral conditions. mdma.ch

Reactions of Sulphonyl Chloride: Once formed, 4-ethylbenzenesulphonyl chloride is a highly valuable electrophilic reagent. wikipedia.org It readily reacts with various nucleophiles to form a range of derivatives:

Sulphonamides: Reaction with primary or secondary amines yields N-substituted sulphonamides. This reaction is fundamental in the synthesis of many pharmaceutical compounds. organic-chemistry.orgtiwariacademy.com

Sulphonate Esters: Reaction with alcohols or phenols in the presence of a base produces sulphonate esters. wikipedia.orggoogle.com

Sulphinates: Reduction of the sulphonyl chloride, for example with sodium sulphite, can yield the corresponding sodium 4-ethylbenzenesulphinate, which is another useful synthetic intermediate. rsc.org

In some cases, the sulphonate group itself can act as a leaving group in nucleophilic substitution reactions to form diverse substituted benzenesulphonates.

Table 3: Derivatization of the Sulphonate Moiety

ReactionStarting MaterialReagents & ConditionsProductReference
ChlorinationSodium 4-ethylbenzenesulphonatePCl₅ or SOCl₂4-Ethylbenzenesulphonyl chloride wikipedia.orgorgsyn.org
Amidation4-Ethylbenzenesulphonyl chlorideAmine (R-NH₂)N-Alkyl/Aryl-4-ethylbenzenesulphonamide tiwariacademy.com
Esterification4-Ethylbenzenesulphonyl chlorideAlcohol (R-OH), baseAlkyl/Aryl 4-ethylbenzenesulphonate wikipedia.org
Reduction4-Ethylbenzenesulphonyl chlorideNa₂SO₃, NaHCO₃, H₂OSodium 4-ethylbenzenesulphinate rsc.org

Fundamental Chemical Reactivity and Mechanistic Investigations of Sodium Ethylbenzenesulphonate

Reaction Pathways Involving the Sulphonate Group

The sulphonate group (–SO₃⁻) is a key functional moiety in sodium ethylbenzenesulphonate, dictating a significant portion of its chemical behavior. This group is characterized by a sulfur atom in a high oxidation state, bonded to three oxygen atoms and a carbon atom of the ethylbenzene (B125841) ring. The delocalization of the negative charge across the three oxygen atoms renders the sulphonate anion a very stable species and an excellent leaving group, which is fundamental to its reactivity.

Nucleophilic Substitution Reactions at the Sulphur Center

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and in the context of this compound, they can theoretically occur at the electrophilic sulfur atom of the sulphonate group. wikipedia.org In these reactions, a nucleophile—an electron-rich species—attacks the sulfur atom, leading to the displacement of a leaving group. However, for arylsulphonates, direct nucleophilic attack on the sulfur center is less common compared to substitution at the aromatic carbon. The stability of the sulfonate anion makes it an exceptional leaving group, a property more frequently exploited in substitution reactions where the entire group departs from the aromatic ring. youtube.com

The general mechanism for a nucleophilic substitution reaction involves the attack of a nucleophile, resulting in the formation of a new bond and the cleavage of the bond to the leaving group. wikipedia.org Two primary mechanisms are the Sₙ1, a two-step process involving a carbocation intermediate, and the Sₙ2, a single-step concerted process. libretexts.orgchemguide.co.uk For reactions at the sulfur center of an arylsulphonate, a concerted (Sₙ2-like) or an addition-elimination mechanism would be more plausible.

While direct substitution at the sulfur of this compound itself is not extensively documented in common synthetic applications, the principles govern the reactivity of related sulfonyl compounds. For instance, sulfonyl chlorides readily undergo nucleophilic substitution where chloride is the leaving group. In the case of the sulphonate ester, the aryloxy or alkoxy group would be the leaving group.

Desulphonation Processes: Kinetics and Catalytic Aspects

Desulphonation is the reverse reaction of sulphonation, involving the removal of the –SO₃H group from an aromatic ring. This process is typically achieved by heating the sulphonic acid in the presence of a dilute acid catalyst. The reaction is an electrophilic aromatic substitution where a proton acts as the electrophile, replacing the sulphonate group.

Research on the desulphonation of benzenesulfonic acid and toluenesulfonic acids in aqueous sulfuric acid provides insight into the kinetics applicable to this compound. researchgate.net The reaction is found to be first-order with respect to the sulphonic acid. researchgate.net The rate of desulphonation is significantly influenced by temperature and the concentration of the acid catalyst. researchgate.net

Table 1: Kinetic Parameters for Desulphonation of Isomeric Toluenesulfonic Acids

Parameter p-Toluenesulfonic Acid o-Toluenesulfonic Acid
Temperature Range (°C) 120-155 120-155
Sulfuric Acid Conc. (wt-%) 65-85 65-85
Activation Energy (kcal/mol) 27-30 27-30

Data adapted from a kinetic study on toluenesulfonic acids, expected to be comparable for ethylbenzenesulphonate. researchgate.net

The mechanism suggests that the reaction proceeds through a Wheland-type intermediate, which is characteristic of electrophilic aromatic substitutions. researchgate.net The rate constants for the desulphonation step, when corrected for the competing re-sulphonation reaction, show a clear increase with rising acid concentration and temperature. researchgate.net

Catalytic aspects of desulphonation also extend to biological systems. Certain microorganisms have demonstrated the ability to desulphonate aromatic compounds. For example, Rhodococcus opacus ISO-5 has been shown to remove sulphonate groups from related surfactant molecules under sulfate-limiting conditions. asm.org This biocatalytic desulphonation is mediated by monooxygenase enzyme systems and represents an environmentally significant pathway for the degradation of arylsulphonates. asm.org

Photochemical Reactivity of the Sulphonate Anion

The photochemical behavior of arylsulphonates involves the absorption of light, typically in the UV spectrum, which can lead to the cleavage of the carbon-sulfur (C–S) bond. This process generates highly reactive intermediates, such as aryl radicals and sulfonyl radicals. nih.govresearchgate.net The specific reaction pathway can be influenced by the solvent environment. nih.govresearchgate.net

In organic solvents, the photochemical reaction of related compounds like arylazo sulfonates tends to proceed via a homolytic cleavage of the N–S bond, ultimately producing an aryl radical. nih.govresearchgate.net This aryl radical can then participate in various subsequent reactions, including arylation of other molecules. researchgate.net

In contrast, in aqueous media, a photoheterolysis pathway may be favored, leading to the formation of a reactive aryl cation. nih.govresearchgate.net The quantum yield of these photochemical reactions, a measure of their efficiency, can be quite high, indicating that these are significant reaction pathways upon irradiation. nih.gov

The general scheme for the photochemical cleavage of an arylsulphonate can be represented as:

Ar–SO₃⁻ + hν → [Ar–SO₃⁻]* → Ar• + •SO₃⁻

This generation of radical species underpins the use of related sulfonium (B1226848) salts and arylazo sulfones in photoinduced, catalyst-free C-H arylation reactions, where UV light is used to disrupt the C–S bond. d-nb.infonih.gov The ethylbenzenesulphonate anion could potentially undergo similar photochemical transformations, providing a pathway to ethylphenyl radicals.

Aromatic Ring Reactivity and Transformations

Oxidative Transformations of the Ethylbenzene Moiety

The ethylbenzene portion of the molecule can undergo oxidative reactions, particularly at the alkyl side chain, which is a common transformation for alkylbenzenes. libretexts.org

The ethyl group attached to the benzene (B151609) ring can be selectively oxidized to a carboxylic acid group. This reaction typically requires a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones Reagent), under heating. libretexts.org A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring). libretexts.org Since the ethyl group has two benzylic hydrogens, it is readily susceptible to this oxidation.

The reaction proceeds by converting the entire alkyl side chain into a carboxyl group, irrespective of the chain's length. libretexts.org For this compound, this would result in the formation of a sulphonated benzoic acid derivative.

Table 2: Conditions for Selective Side-Chain Oxidation of Alkylbenzenes

Substrate Oxidizing Agent Conditions Product
Ethylbenzene KMnO₄ / H₂O, NaOH Heat, then H₃O⁺ Benzoic Acid
p-Xylene Ag/SiO₂ / O₂ Solvent-free, Heat p-Toluic Acid

This table presents general conditions for the oxidation of related alkylbenzenes. libretexts.orgdesy.de

The mechanism is believed to involve a radical chain process, where the benzylic C-H bond is initially broken. libretexts.org The resulting benzylic radical is stabilized by resonance with the aromatic ring, which explains the high reactivity of this position. libretexts.org Catalytic systems, often employing transition metals, can also promote the selective side-chain oxidation of alkyl aromatics using molecular oxygen as the oxidant, which follows a similar radical chain mechanism. desy.de

Mechanisms of Ring-Opening and Degradation in Model Systems

The degradation of this compound, a member of the linear alkylbenzene sulphonate (LAS) family, primarily occurs through aerobic biodegradation by microbial communities. nih.govrdd.edu.iq While specific mechanistic studies focusing solely on the ethyl-substituted variant are limited, the general pathway for LAS degradation is well-established and proceeds through several key steps. researchgate.netresearchgate.net

The process is initiated by the terminal oxidation of the alkyl chain, followed by desulphonation and subsequent cleavage of the aromatic ring. nih.govresearchgate.net The biodegradation pathway for the alkyl chain typically begins with ω-oxidation at the terminal methyl group, followed by sequential β-oxidation, which shortens the alkyl chain. researchgate.net

Once the alkyl chain is sufficiently degraded, specialized enzymatic activities within microbial communities target the aromatic nucleus. nih.gov This leads to the cleavage of the benzene ring, a critical step in the ultimate mineralization of the compound. nih.govnih.gov Studies on LAS in natural waters have shown that the mineralization of the benzene ring can occur rapidly, with half-lives observed to be less than a day in environments with adapted microbial populations. nih.gov The complete biodegradation involves the conversion of the sulphonate group to inorganic sulphate and the oxidation of the aromatic ring, ultimately yielding carbon dioxide and water. rdd.edu.iq

Electrophilic Aromatic Substitution on Substituted Ethylbenzenesulphonates

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. The ethylbenzenesulphonate ring contains two directing groups: the ethyl group (-CH₂CH₃) and the sulphonate group (-SO₃⁻). These substituents profoundly influence the rate and regioselectivity of subsequent substitution reactions by altering the electron density of the aromatic ring. wikipedia.orglibretexts.org

The ethyl group is an alkyl group, which acts as an electron-donating group (EDG) through an inductive effect. latech.edu This donation of electron density increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself. Such groups are known as "activating groups." wikipedia.org The ethyl group directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.orgyoutube.com

Conversely, the sulphonate group is a strongly electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms. This effect removes electron density from the π system of the ring, decreasing its nucleophilicity and making it less reactive towards electrophiles. Therefore, the sulphonate group is a "deactivating group." wikipedia.org It directs incoming electrophiles to the meta position. wikipedia.org

When both groups are present on the ring, as in ethylbenzenesulphonate, their directing effects are competitive. The activating, ortho-, para-directing ethyl group and the deactivating, meta-directing sulphonate group will guide the position of a new substituent. The outcome of an EAS reaction on this molecule depends on the specific reaction conditions and the nature of the electrophile, but the positions activated by the ethyl group (ortho, para) are deactivated by the sulphonate group, and the position directed by the sulphonate group (meta) is less activated by the ethyl group, leading to complex product mixtures or requiring specific synthetic strategies.

Table 1: Directing Effects of Substituents on the Ethylbenzenesulphonate Ring in Electrophilic Aromatic Substitution
Substituent GroupElectronic EffectReactivity EffectDirecting Position
Ethyl (-CH₂CH₃)Electron-Donating (Inductive)ActivatingOrtho, Para
Sulphonate (-SO₃⁻)Electron-Withdrawing (Resonance/Inductive)DeactivatingMeta

Interfacial Chemistry and Adsorption Phenomena

Adsorption Mechanisms at Solid-Liquid and Liquid-Liquid Interfaces

This compound is an anionic surfactant, a class of molecules widely used to modify interfacial properties. nih.govdur.ac.uk Its amphiphilic structure, consisting of a hydrophobic ethylbenzene "tail" and a hydrophilic sulphonate "head," dictates its behavior at interfaces. ijsr.net

At a solid-liquid interface, the adsorption mechanism depends on the nature of the solid surface. On a hydrophobic (nonpolar) surface submerged in water, adsorption is primarily driven by hydrophobic interactions between the ethylbenzene tail and the surface. bohrium.com This process is energetically favorable as it removes the hydrophobic tail from contact with water. The hydrophilic sulphonate head group remains oriented towards the aqueous phase. researchgate.net For charged surfaces, such as alumina (B75360) or silica (B1680970), electrostatic interactions also play a crucial role. nih.gov For instance, the adsorption of anionic surfactants on positively charged surfaces is initially highly exothermic due to strong electrostatic attraction. nih.gov

At a liquid-liquid interface, such as an oil-water boundary, this compound molecules orient themselves to minimize unfavorable interactions. The hydrophobic ethylbenzene tail partitions into the nonpolar oil phase, while the hydrophilic sulphonate head remains in the aqueous phase. This arrangement lowers the interfacial tension between the two immiscible liquids. bohrium.com

Self-Assembly and Aggregation Behavior in Aqueous Solutions

In aqueous solutions, surfactant molecules like this compound exhibit a phenomenon known as self-assembly. At low concentrations, they exist as individual molecules (monomers). However, above a specific concentration, known as the Critical Micelle Concentration (CMC), they spontaneously aggregate to form structures called micelles. acs.orgwhiterose.ac.uk This process is driven by the hydrophobic effect; the hydrophobic tails cluster together in the core of the micelle, minimizing their contact with water, while the hydrophilic heads form the outer shell, interacting with the surrounding water. researchgate.net

The CMC is a key parameter characterizing a surfactant's efficiency. For linear alkylbenzene sulphonates, the CMC decreases as the length of the alkyl chain increases, reflecting the increased hydrophobicity. researchgate.net The aggregation number, which is the average number of surfactant molecules in a micelle, is another important characteristic. For alkylbenzene sulphonates, the aggregation number tends to increase with the length of the alkyl chain. acs.orgnih.gov

Table 2: Aggregation Properties of Related Sodium Alkylbenzene Sulphonates in Aqueous Solution
CompoundAlkyl Chain LengthApproximate CMC (mM)Approximate Aggregation Number
Sodium Octylbenzene Sulphonate8~10-15~30-40
Sodium Dodecylbenzene Sulphonate12~1-2~50-60

Influence of Electrolytes and Co-solutes on Interfacial Behavior

The interfacial and aggregation behavior of ionic surfactants like this compound is highly sensitive to the presence of electrolytes (salts) and co-solutes in the aqueous solution.

The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of an anionic surfactant typically leads to a decrease in the CMC. jcsp.org.pkput.ac.ir The added cations (e.g., Na⁺) can screen the electrostatic repulsion between the negatively charged sulphonate head groups in the micelle. put.ac.ir This reduced repulsion allows micelles to form more easily, i.e., at a lower surfactant concentration. researchgate.net Divalent cations like Ca²⁺ are even more effective at screening charge and can significantly lower the CMC and promote the growth of micelles into larger, more complex aggregates like cylindrical micelles or vesicles. acs.orgwhiterose.ac.ukmdpi.com

The effect of electrolytes on the CMC of anionic surfactants is well-documented. For example, the addition of salts to solutions of sodium dodecyl sulphate (SDS), a related anionic surfactant, demonstrates this principle clearly.

Table 3: Effect of NaCl on the Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulphate (SDS) at 25°C
NaCl Concentration (M)CMC of SDS (mM)
0.008.1
0.015.5
0.052.6
0.101.5

Note: Data for Sodium Dodecyl Sulphate (SDS) is provided to illustrate the general principle of electrolyte influence on anionic surfactants. put.ac.irresearchgate.netjsirjournal.comacs.org

Co-solutes, such as alcohols or other organic molecules, can also significantly alter the aggregation behavior. These molecules can partition between the bulk aqueous phase and the micelles. Depending on their structure, they can either be incorporated into the micelle structure, affecting its size and shape, or they can modify the solvent properties of water, which in turn influences the hydrophobic effect that drives micellization. jsirjournal.com

Advanced Functional Applications in Chemical and Material Science Research

Role in Polymerization and Polymer Science

Sodium ethylbenzenesulphonate, a type of alkyl benzene (B151609) sulfonate, serves multiple functions in the field of polymer science, primarily stemming from its amphiphilic nature as a surfactant. Its applications range from stabilizing polymer dispersions to influencing the final properties of polymeric materials.

This compound is utilized as an emulsifier in emulsion polymerization, a process where monomers are converted into polymer particles within an aqueous dispersion. chempoint.com Its primary role is to ensure the colloidal stability of the resulting latex. pcc.eu As an anionic surfactant, it adsorbs onto the surface of the polymer particles as they form. pcc.eu This creates a layer of negative charges around each particle. pcc.eu

The stabilization mechanism is predominantly electrostatic; the negatively charged surfaces of the polymer particles repel each other, creating an energy barrier that prevents them from agglomerating or coagulating. pcc.eu This electrostatic repulsion is crucial for maintaining a stable, finely dispersed latex during polymerization, transport, and storage. pcc.eu Surfactants like this compound are particularly effective in the initial nucleation stage of polymerization, where they help control the formation of new polymer particles. pcc.eu

Table 1: Role of this compound in Emulsion Polymerization

FeatureDescriptionResearch Finding
Primary Function Emulsifier / StabilizerProvides electrostatic stabilization to polymer particles in aqueous dispersions. pcc.eu
Mechanism of Action Electrostatic RepulsionAdsorbs on polymer particles, creating a surface charge that prevents agglomeration. pcc.eu
Impact on Latex StabilityEnhances colloidal stability during polymerization and storage. pcc.eugoogle.com
Compatibility BroadCompatible with a wide range of monomer systems like acrylics, styrene-acrylics, and vinyls. pcc.euunivarsolutions.com
Synergistic Use Co-emulsifierOften used with nonionic surfactants to improve mechanical and freeze-thaw stability. pcc.eu

While primarily used as a non-covalently bound surfactant, the incorporation of sulfonate functionalities directly into the polymer backbone represents an advanced strategy for creating functional polymers. Specialty monomers containing sulfonate groups, known as polymerizable co-stabilizers or "surfmers," can be employed in polymerization. univarsolutions.com These monomers participate in the polymerization reaction, permanently anchoring the stabilizing functional group to the polymer chain.

The use of such co-monomers can reduce the total amount of surfactant needed, which in turn enhances properties of the final polymer film, such as improved water resistance and reduced foaming, as there is less free surfactant to leach out over time. univarsolutions.commdpi.com Although this compound itself is not a polymerizable monomer, its chemical structure is foundational to the design of vinyl-functionalized sulfonated monomers used for this purpose. The synthesis of polymers with integrated sulfonate groups is a key method for developing materials with tailored properties for specific applications. ntu.edu.sgresearchgate.net

As a surfactant in emulsion polymerization, this compound has a significant influence on the morphology and microstructure of the resulting polymer particles. The concentration and efficiency of the surfactant directly affect the particle nucleation process, which in turn determines the final particle size and size distribution of the latex. univarsolutions.com

An efficient emulsifier like this compound can lead to the formation of a larger number of smaller polymer particles. pcc.eu This is because the surfactant stabilizes a greater surface area, allowing more particles to nucleate and grow without coalescing. pcc.eu The ability to control particle size is critical, as it impacts the physical properties of the latex, such as its viscosity and film-forming characteristics. chempoint.com For instance, certain highly efficient emulsifiers can be used to achieve nano-sized particles in acrylic and styrene-acrylic latex systems. univarsolutions.com The final arrangement and characteristics of the polymer chains within these particles are thus influenced by the stabilization conditions provided by the surfactant during their formation.

In polyelectrolyte systems, such as a latex stabilized by this compound, the behavior of the counterion (Na+) is of significant scientific interest. The negatively charged sulfonate groups (-SO₃⁻) are fixed to the surface of the polymer particles, while the positively charged sodium ions (Na+) are mobile in the surrounding aqueous phase. researchgate.net

Contributions to Catalysis and Reaction Engineering

The surfactant properties of this compound also lend it to applications in catalysis, particularly in multiphase reaction systems.

This compound can function as a phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. dntb.gov.ua The surfactant molecule acts as a carrier for one of the reactants, typically the one in the aqueous phase, transporting it across the phase boundary into the organic phase where the reaction can occur.

For example, in a reaction between an organic-insoluble nucleophile (like a sodium salt) and an organic-soluble substrate, the this compound can form an ion pair with the cation (Na+), allowing the associated anion to be carried into the organic phase. This mechanism increases the reaction rate by bringing the reactants together. This principle is applied in various chemical syntheses, such as benzoylation and other nucleophilic substitution reactions. dntb.gov.ua The use of surfactants in this context is a key aspect of reaction engineering for multiphase systems, enhancing reaction kinetics and enabling reactions that would otherwise be impractically slow. iitism.ac.in

Table 2: Application in Catalytic Systems

Catalysis TypeRole of this compoundMechanismExample Application Area
Phase-Transfer Catalysis Component of the catalytic systemActs as a vehicle to transport a reactant across the interface of two immiscible liquids (e.g., water and oil).Facilitating reactions between aqueous-phase salts and organic-phase substrates. dntb.gov.ua

Use as a Component in Homogeneous and Heterogeneous Catalytic Systems

Role in Oxidative Aromatic Cracking Reactions

Currently, there is a lack of specific research literature detailing the direct application of this compound in oxidative aromatic cracking reactions. This area of catalysis is crucial for breaking down complex aromatic compounds into more valuable, smaller molecules. Catalytic cracking processes often rely on acidic catalysts to facilitate the cleavage of carbon-carbon bonds. While aryl sulfonic acids are known for their acidic properties, the specific role and efficacy of their sodium salts, such as this compound, in promoting oxidative cracking of aromatic compounds have not been extensively investigated. The presence of the sulphonate group could potentially influence the interaction of aromatic substrates with catalytic surfaces, but further research is required to substantiate this.

Co-catalytic Effects in Organic Transformations

The potential of this compound to act as a co-catalyst in organic transformations is an area that warrants further investigation. Generally, aryl sulfonic acids have been shown to be effective catalysts in various organic reactions due to their Brønsted acidity. mst.eduresearchgate.net For instance, they have been successfully employed in the hydrolysis of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), exhibiting higher reaction rates than mineral acids such as sulfuric acid. mst.eduresearchgate.net This enhanced activity is attributed to the improved affinity of the aryl sulfonic acid catalysts for the polymer surface. mst.eduresearchgate.net

While these studies focus on the acidic form, the sodium salt, this compound, could potentially exhibit co-catalytic effects through different mechanisms, such as influencing the polarity of the reaction medium or acting as a phase-transfer catalyst. wikipedia.org In phase-transfer catalysis, a catalyst facilitates the migration of a reactant from one phase to another where the reaction occurs, thereby increasing the reaction rate. wikipedia.orgprinceton.edu Given its amphiphilic nature, with a hydrophobic ethylbenzene (B125841) group and a hydrophilic sulphonate group, this compound could potentially facilitate the interaction of reactants across different phases. However, specific studies demonstrating the co-catalytic effects of this compound in organic transformations are not yet prevalent in the scientific literature.

Design of Functionalized Supports for Immobilized Catalysts

The functionalization of support materials with specific chemical groups is a key strategy in the development of robust and efficient immobilized catalysts. Sulphonate-functionalized materials have been explored for this purpose. For example, poly(sodium styrene (B11656) sulfonate) has been used to stabilize graphene supports for platinum nanoparticles, enhancing their catalytic activity and stability in methanol (B129727) oxidation. rsc.org The sulphonate groups in this context help in preventing the aggregation of graphene sheets and in binding the platinum nanoparticles. rsc.org

Theoretically, this compound could be used to functionalize various support materials, such as silica (B1680970) or polymers. researchgate.net The ethylbenzene group could provide a point of attachment to the support, while the sulphonate group could serve as an anchoring site for catalytically active metal species or as a Brønsted acid site after protonation. This approach could lead to the development of heterogeneous catalysts with improved performance and reusability. researchgate.net However, specific examples of the use of this compound in the design of functionalized supports for immobilized catalysts are not widely reported.

Mechanistic Insights into Catalytic Reactions Involving Sulphonates

Understanding the reaction mechanisms is crucial for the rational design of catalysts. For reactions involving sulphonates, the mechanism can vary depending on the specific reaction conditions and the structure of the sulphonate compound. The hydrolysis of sulphonate esters, for instance, has been a subject of debate, with evidence supporting both stepwise addition-elimination and concerted mechanisms. acs.org

In the context of catalysis, the sulphonate group can participate in reactions in several ways. In its protonated form (sulfonic acid), it acts as a Brønsted acid, donating a proton to facilitate acid-catalyzed reactions. The mechanism of acid-catalyzed hydrolysis of esters by aryl sulfonic acids, for example, involves the protonation of the carbonyl oxygen of the ester by the sulfonic acid, making the carbonyl carbon more susceptible to nucleophilic attack by water. mst.eduresearchgate.net

For sulphonate salts like this compound, the mechanistic role would be different. In non-polar solvents, it can form ion pairs that can influence the distribution of reactants and catalysts between phases. In micellar catalysis, the aggregation of surfactant molecules like sodium alkylbenzene sulphonates into micelles can create microenvironments that alter reaction rates and selectivity. mdpi.comrsc.org The hydrophobic core of the micelles can solubilize non-polar reactants, while the ionic head groups at the micelle-water interface can interact with polar reagents and catalysts. mdpi.com While these general mechanistic principles of sulphonate involvement in catalysis are established, detailed mechanistic studies specifically involving this compound in catalytic reactions are scarce.

Applications in Advanced Separation and Extraction Technologies

This compound has demonstrated significant utility in the field of advanced separation and extraction, particularly in the development of innovative microextraction methodologies. Its role is central to the formation of ion-associate phases, which serve as effective media for the extraction of various organic compounds from aqueous samples.

Role in Ion-Associate Phase (IAP) Microextraction Methodologies

Ion-Associate Phase (IAP) microextraction is a technique that involves the in-situ formation of a water-immiscible liquid phase through the interaction of a cationic and an anionic species in an aqueous solution. mst.edu this compound (NaEBS), as an organic anion source, plays a crucial role in this process when combined with an organic cation, such as benzethonium (B1203444) chloride (BenCl). mst.edu

The formation of the IAP is governed by the concentrations of the constituent ions. An ion-associate is formed when the product of the concentrations of the ethylbenzenesulphonate anion (EBS⁻) and the benzethonium cation (Ben⁺) exceeds the solubility product. mst.edu For an effective extraction phase to form, the concentration of NaEBS typically needs to be significantly higher than that of the cationic partner. mst.edu Research has shown that the highest extraction efficiency for polycyclic aromatic hydrocarbons (PAHs) was achieved when the amount of NaEBS was 40 times greater than that of BenCl. mst.edu

The IAP formed by NaEBS and BenCl has proven to be an excellent extraction medium with a low environmental impact. mst.edu This in-situ solvent formation allows for the microextraction of various pollutants from water samples, including PAHs, estrogens, and pesticides. mst.edu The hydrophobicity of the target analyte plays a key role, with more hydrophobic compounds being more readily extracted into the IAP. mst.edu

Table 1: Optimal Conditions for IAP Microextraction of PAHs using NaEBS and Benzethonium Chloride (BenCl)

Parameter Optimal Condition Finding
Molar Ratio (NaEBS:BenCl) 40:1 Maximizes the extraction of polycyclic aromatic hydrocarbons (PAHs). mst.edu
Concentration of BenCl Varies Ion associates form when the product of [EBS⁻] and [Ben⁺] is greater than the solubility product. mst.edu
Concentration of NaEBS In excess of BenCl A higher concentration of NaEBS relative to BenCl is necessary for the formation of a stable ion-associate phase. mst.edu

| Analyte Property | Higher Hydrophobicity | Facilitates more efficient extraction into the Ion-Associate Phase. mst.edu |

This table summarizes the key findings from a study on the in-situ formation of an ion-associate phase for microextraction, highlighting the critical role of the concentration ratio of this compound to the cationic partner.

Development of Novel Solvents and Extraction Media

The principles underlying IAP microextraction contribute to the broader development of novel solvents and extraction media. The in-situ formation of a micro-liquid phase from an aqueous solution by mixing organic cations and anions, such as in the case of this compound and benzethonium chloride, is a promising approach in separation science. mst.edu This method is an alternative to traditional liquid-liquid extraction, which often uses volatile and environmentally harmful organic solvents. wikipedia.orglibretexts.orglibretexts.org

The extraction media formed through ion association are a type of ionic liquid or deep eutectic solvent, which are known for their negligible vapor pressure and tunable properties. wikipedia.orgmdpi.com By carefully selecting the cationic and anionic components, the properties of the resulting extraction phase can be tailored for the selective extraction of specific analytes. mdpi.com

While much of the research in this area has focused on imidazolium-based ionic liquids, the use of readily available and less expensive components like this compound offers a cost-effective alternative. wikipedia.orgmdpi.com The development of these novel solvents is driven by the need for greener and more efficient extraction techniques in analytical chemistry. scilit.com The ability to form an effective extraction phase in-situ from aqueous solutions simplifies the extraction procedure and minimizes waste. mst.edu

Further research into the combinations of different organic anions and cations, including derivatives of this compound, could lead to the development of a wide range of task-specific extraction media for various analytical and industrial applications.

Fundamental Studies of Partitioning Phenomena

The amphiphilic nature of this compound makes it a compound of interest in fundamental studies of partitioning phenomena, particularly in its capacity as a hydrotrope. Hydrotropes are a class of compounds that, at high concentrations, enhance the solubility of poorly soluble solutes in water. This phenomenon is distinct from micellar solubilization, as hydrotropes can function at concentrations below the critical micelle concentration (CMC).

Research into related short-chain alkylbenzene sulfonates, such as sodium cumene (B47948) sulfonate and sodium xylene sulfonate, has provided insights into the mechanisms by which these compounds influence partitioning. These studies suggest that hydrotropes form dynamic, loosely-ordered aggregates in aqueous solutions. When a sparingly soluble organic compound is introduced, it can partition into the hydrophobic domains of these hydrotropic aggregates, thereby increasing its apparent solubility in the aqueous phase. This process is often described as co-aggregation.

In the context of this compound, its ethyl group on the benzene ring contributes to its hydrophobic character, enabling it to interact with non-polar solutes. The highly polar sulfonate group ensures its water solubility and drives the formation of aggregates. The partitioning behavior of a solute in a system containing this compound can be quantified by the partition coefficient, which describes the equilibrium distribution of the solute between the aqueous phase and a coexisting organic or aggregated phase.

Studies on the cooperative association of similar p-alkylbenzene sulfonates at liquid-liquid interfaces, such as the water/chloroform interface, further illuminate the role of these molecules in partitioning. It has been observed that even small amphiphilic counterions like 4-ethylbenzenesulfonate (B229782) can induce a cooperative effect in their association with polyelectrolytes at such interfaces. This indicates that this compound can play a significant role in altering the distribution of charged and uncharged species between immiscible liquid phases, a fundamental aspect of extraction and separation processes.

The table below summarizes the key characteristics of hydrotropes relevant to partitioning phenomena, with inferred properties for this compound based on the behavior of analogous compounds.

PropertyDescriptionRelevance to this compound
Minimum Hydrotrope Concentration (MHC) The concentration at which a significant increase in the solubility of a solute is observed.Expected to have a characteristic MHC for specific solutes, influencing its effectiveness in partitioning-based applications.
Aggregation Behavior Formation of non-covalent, dynamic, and often non-micellar aggregates in solution.Likely forms aggregates that provide a hydrophobic microenvironment for the partitioning of non-polar molecules.
Co-aggregation The interaction and aggregation of the hydrotrope with the solute molecules.The ethylbenzene moiety is expected to interact with hydrophobic solutes, leading to co-aggregation and enhanced aqueous solubility.
Interfacial Activity The tendency to accumulate at the interface between two immiscible phases.Can modify the properties of liquid-liquid interfaces, influencing the partitioning of solutes across the boundary.

Integration into Materials Science and Nanotechnology

The unique properties of this compound also lend themselves to innovative applications in materials science and nanotechnology, from the directed assembly of complex structures to the stabilization of nanoscale materials.

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The self-assembly of amphiphilic molecules like this compound into organized structures is a cornerstone of this field.

Similar to other anionic surfactants, such as linear alkylbenzene sulfonates (LAS), this compound is expected to form micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles are thermodynamically stable aggregates where the hydrophobic ethylbenzene tails are sequestered from the water, forming a core, while the hydrophilic sulfonate headgroups are exposed to the aqueous environment.

The geometry of these self-assembled structures can be influenced by various factors, including concentration, temperature, and the presence of electrolytes. For instance, studies on LAS have shown that at low concentrations, spherical micelles are formed. As the concentration increases or with the addition of salt, these can transition into more complex structures like cylindrical micelles and even multilamellar vesicles. This tunable self-assembly is critical for creating structured materials with specific properties. While specific studies on the self-assembly of pure this compound are not widely documented in publicly available literature, the principles governing related surfactants strongly suggest a similar capacity for forming diverse supramolecular assemblies.

Furthermore, the ability of benzenesulfonate (B1194179) derivatives to form more complex, ordered structures has been demonstrated. For example, a modified sodium benzenesulfonate has been shown to form a self-assembling linear polymeric array through coordination with sodium ions and water molecules. This highlights the potential of the benzenesulfonate moiety to act as a building block for more intricate supramolecular architectures.

The synthesis and application of nanomaterials often face the challenge of aggregation, where the high surface energy of nanoparticles leads them to clump together, diminishing their unique properties. Surfactants play a crucial role in overcoming this issue by adsorbing onto the nanoparticle surface, providing stability through electrostatic and/or steric repulsion.

As an anionic surfactant, this compound can be an effective dispersing and stabilizing agent for a variety of nanomaterials in aqueous media. The mechanism of stabilization involves the adsorption of the ethylbenzenesulphonate molecules onto the nanoparticle surface, likely with the hydrophobic ethylbenzene group anchoring to the material and the negatively charged sulfonate group extending into the surrounding water. This creates a net negative charge on the surface of the nanoparticles, leading to electrostatic repulsion between them and preventing agglomeration.

The effectiveness of sulfonate-based surfactants in this role is well-established. For example, sodium dodecyl sulfate (B86663) (SDS) is a commonly used surfactant for the stabilization of various nanoparticles. Moreover, novel approaches have utilized monomers with alkyl sulfonate functionality to create stable, surfactant-free nanoparticle dispersions, where the stabilizing group is an integral part of the polymer nanoparticle itself. This underscores the utility of the sulfonate group in imparting stability to nanoscale systems. The relatively simple structure of this compound makes it a potentially cost-effective and efficient option for the dispersion and stabilization of a range of nanomaterials during their synthesis and in their final formulations.

The development of advanced energy storage systems, such as sodium-ion batteries (SIBs), is a critical area of materials science research. The electrolyte is a key component of these batteries, responsible for transporting ions between the anode and cathode. The properties of the electrolyte, including its ionic conductivity, electrochemical stability, and its ability to form a stable interface with the electrodes, are crucial for battery performance.

Sulfur-containing additives are known to play a role in the formation of a stable solid electrolyte interphase (SEI) on the anode surface of sodium-ion batteries. A robust SEI is essential for preventing the degradation of the electrolyte and ensuring long-term cycling stability. The sulfonate group in this compound could potentially participate in the formation of a favorable SEI layer.

Furthermore, the amphiphilic character of this compound could improve the wetting of the electrode materials by the electrolyte, which is crucial for efficient ion transfer across the electrode-electrolyte interface. Improved wetting can lead to lower interfacial resistance and better rate capability. Research on other sulfonate-based surfactants, such as sodium dodecyl benzene sulfonate (SDBS), has shown that they can enhance the performance of other types of batteries, suggesting that similar benefits could be realized in SIBs with the appropriate formulation.

The ionic conductivity of an electrolyte is a key performance metric. The table below presents the molar conductivity of various aqueous solutions, which is a fundamental property for any potential electrolyte component. While data for this compound is not explicitly listed, the values for similar salts provide a general reference for the expected conductivity of such solutions.

ElectrolyteConcentration (mol/L)Molar Conductivity (S·cm²/mol)
NaCl0.1106.7
Na₂SO₄0.05213.6
NaHCO₃0.183.0

Further research is required to fully evaluate the impact of this compound as an electrolyte additive on the electrochemical performance, including cycling stability, coulombic efficiency, and rate performance of sodium-ion batteries.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools for probing the molecular structure of sodium ethylbenzenesulphonate, providing detailed information on its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of sodium 4-ethylbenzenesulphonate, the proton signals would be expected in specific regions. The ethyl group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The aromatic protons on the benzene (B151609) ring would appear as two distinct doublets in the downfield region, characteristic of a para-substituted benzene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the carbon skeleton. For sodium 4-ethylbenzenesulphonate, distinct signals would be observed for the two carbons of the ethyl group and the four unique carbons of the para-substituted benzene ring. The carbon atom attached to the sulfonate group would be significantly deshielded and appear at a higher chemical shift.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity within the molecule. COSY spectra would show correlations between the coupled protons of the ethyl group and adjacent aromatic protons. HSQC spectra would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Predicted NMR Data for Sodium 4-ethylbenzenesulphonate:

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
CH₃~1.2~15
CH₂~2.6~28
Aromatic CH (ortho to ethyl)~7.2~126
Aromatic CH (ortho to sulfonate)~7.7~128
Aromatic C (ipso-ethyl)-~145
Aromatic C (ipso-sulfonate)-~148

Note: Predicted values are based on established NMR principles and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the sulfonate group (SO₃⁻). Asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The S-O stretching vibration is expected around 800-700 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. The characteristic out-of-plane bending vibrations for a para-substituted benzene ring are typically found in the 850-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR. The symmetric stretching of the sulfonate group often gives a strong Raman signal. The aromatic ring vibrations also produce characteristic Raman bands. The PubChem database indicates the availability of FT-Raman spectral data for sodium 4-ethylbenzenesulfonate (B229782), which can be a valuable reference. acs.org

Characteristic Vibrational Frequencies for Sodium 4-ethylbenzenesulphonate:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Sulfonate (SO₃⁻)Asymmetric S=O Stretch1260 - 1150
Symmetric S=O Stretch1070 - 1030
S-O Stretch800 - 700
Aromatic RingC-H Stretch> 3000
C=C Stretch1600 - 1450
C-H Out-of-plane Bend (para)850 - 800
Ethyl GroupC-H Stretch2980 - 2850

Mass Spectrometry Techniques (e.g., ESI-MS, LC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): For a salt like this compound, ESI is a suitable soft ionization technique. In negative ion mode, the deprotonated molecule, [M-Na]⁻, corresponding to the ethylbenzenesulphonate anion, would be readily observed. In positive ion mode, adducts with sodium, such as [M+Na]⁺, might be detected.

Fragmentation Pattern: Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the ethylbenzenesulphonate anion would likely undergo characteristic fragmentation. A common fragmentation pathway for aromatic sulfonates is the loss of SO₂ (64 Da) or SO₃ (80 Da). brjac.com.br The fragmentation of the ethyl group, leading to the loss of an ethyl radical (29 Da), is also a plausible pathway. Analysis of these fragment ions provides confirmatory evidence for the structure. For instance, the fragmentation of aromatic sulfonate esters in negative ion mode often involves the loss of the alkyl group followed by the loss of SO₂. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of this compound from complex mixtures prior to its detection and characterization by the mass spectrometer. This is particularly useful for purity assessment and the identification of related impurities.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of non-volatile compounds like this compound.

Method Development: A reversed-phase HPLC method would be the most common approach. A C18 or C8 stationary phase would be suitable for retaining the relatively nonpolar ethylbenzene (B125841) moiety. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase can be adjusted to ensure the sulfonate group remains ionized for good peak shape. Detection is commonly performed using a UV detector, as the benzene ring possesses a chromophore that absorbs UV light, typically around 220-260 nm.

Validation: A validated HPLC method for this compound would demonstrate linearity, accuracy, precision, specificity, and robustness. Calibration curves would be generated using standards of known concentration to establish a linear relationship between concentration and detector response. Accuracy would be assessed by recovery studies in a relevant matrix. Precision would be determined by analyzing replicate samples.

Example HPLC Parameters for Aromatic Sulfonates:

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : 0.1 M Sodium Perchlorate (aq)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 20 µL

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of the sodium salt of ethylbenzenesulphonate by Gas Chromatography (GC) is not feasible due to its non-volatile nature. However, GC can be employed after converting the analyte into a more volatile derivative.

Derivatization: A common approach is to convert the sulfonic acid (after acidification of the salt) into a more volatile ester, for example, a methyl or ethyl ester. Silylation is another effective derivatization technique where the polar sulfonate group is reacted with a silylating agent (e.g., BSTFA) to form a nonpolar and thermally stable trimethylsilyl (B98337) (TMS) ester. brjac.com.brnih.gov

GC-MS Analysis: The resulting volatile derivative can then be separated and quantified using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. The GC method would involve optimizing parameters such as the column type (a nonpolar or medium-polarity column would be suitable), temperature program, and injector settings. The mass spectrometer would provide both quantitative data and mass spectra for confirmation of the derivative's identity. This approach is particularly useful for trace-level analysis and for the identification of related volatile impurities.

Ion Chromatography for Sulphonate Anion Analysis

Ion chromatography (IC) is a highly effective analytical technique for the separation and quantification of ionic species, including the ethylbenzenesulphonate anion, in aqueous solutions. diduco.comijeast.comsgs-institut-fresenius.de The fundamental principle of IC is based on ion exchange, where sample ions dynamically and reversibly bind to oppositely charged functional groups on a stationary phase packed within a column. diduco.com For the analysis of sulphonate anions, an anion exchange column with positively charged stationary phase groups is employed. diduco.com

The analytical process involves injecting a liquid sample into a stream of a liquid eluent (mobile phase), which then passes through the chromatographic column. usgs.gov The anions are separated based on their relative affinities for the stationary phase. usgs.gov A common eluent system for anion analysis consists of a carbonate-bicarbonate buffer. diduco.comusgs.gov Following separation, the anions pass through a suppressor, which reduces the background conductivity of the eluent and converts the sample anions into their more conductive acid forms. usgs.gov Detection is typically achieved using a conductivity detector, which measures the electrical conductivity of the solution as the separated ions elute from the column. sgs-institut-fresenius.deusgs.gov The retention time identifies the specific anion, while the peak area allows for its quantification. usgs.govalsenvironmental.co.uk

Research has demonstrated the successful separation and determination of a wide range of sulphonic acids and alkylsulphates using IC with suppressed conductivity detection. nih.gov Gradient elution, where the mobile phase composition is changed during the run, can be optimized to achieve separation of complex mixtures of these analytes. nih.govresearchgate.net The method is sensitive, with detection limits for various sulphonates reported to be in the micromolar range. nih.govresearchgate.net Potential interferences from common inorganic anions like chloride, nitrate, and sulphate can be managed through methodological adjustments or sample preparation steps such as Solid Phase Extraction (SPE). nih.gov

Table 1: Typical Parameters for Sulphonate Analysis by Ion Chromatography

ParameterDescriptionTypical Value/TypeSource(s)
Technique Separation and detection methodIon Exchange Chromatography with suppressed conductivity detection usgs.govnih.gov
Stationary Phase Type of column used for separationStrongly basic anion exchanger usgs.gov
Mobile Phase (Eluent) Solution used to carry the sample through the columnSodium Carbonate / Sodium Bicarbonate or Sodium Hydroxide diduco.comusgs.gov
Detection Method for quantifying the separated anionsConductivity Detector sgs-institut-fresenius.deusgs.gov
Suppressor Device to reduce background eluent conductivityMicromembrane Suppressor usgs.gov
Detection Limits Lowest concentration that can be reliably detected0.06–0.16 µM for various sulphonic acids nih.govresearchgate.net

Surface-Sensitive and Electroanalytical Techniques

Atomic Force Microscopy (AFM) for Surface Adsorption Studies

Atomic Force Microscopy (AFM) is a powerful surface-sensitive technique for characterizing the adsorption of surfactants like this compound at solid-liquid interfaces. researchgate.netoup.com It provides nanoscale insights into the structure, packing, and thickness of adsorbed surfactant films. acs.org In a typical AFM experiment for studying adsorbed layers, a "soft-imaging" or tapping mode is used, which utilizes the repulsive electrostatic and steric forces between the AFM probe and the sample to gently map the delicate surface layer without disrupting it. researchgate.netoup.com

Studies have shown that the nature of the adsorbed film is dependent on the surfactant concentration. acs.org Below the critical micelle concentration (CMC), surfactants may form patches on the surface, with the coverage increasing as the concentration approaches the CMC. acs.org Above the CMC, a more complete film is typically observed. acs.org For some surfactants, this film thickness has been measured to be approximately 3.5 nm on various surfaces, indicating the formation of a structured layer. acs.org In-situ AFM measurements can also provide real-time insights into the adsorption and inhibition mechanisms of anionic surfactants on various substrates, such as stainless steel. mdpi.com

Table 2: AFM Findings on Anionic Surfactant Adsorption at Solid-Liquid Interfaces

ParameterFindingSubstrate(s)Source(s)
Adsorbed Structure Formation of patches, aggregates, and monolayers.Graphite, Silica (B1680970), Stainless Steel researchgate.netacs.orgmdpi.com
Concentration Effect Below CMC, adsorbed surfactant forms patches; near and above CMC, full coverage is achieved.Highly Oriented Pyrolytic Graphite (HOPG), Silica acs.org
Film Thickness The "breakthrough distance" in force curves indicates film thickness.HOPG, Silica acs.org
Measured Thickness Approximately 3.5 nm for tetradecyltrimethylammonium bromide films above the CMC.HOPG, Silica acs.org
Imaging Mode Soft-imaging or tapping mode utilizes electrostatic/steric repulsion for non-destructive imaging.General researchgate.netoup.com

Potentiometric and Conductometric Analysis in Solution

Potentiometric Analysis involves the measurement of an electrical potential difference to determine the concentration of a chemical species. For surfactants like this compound, potentiometric titrations and direct measurements using ion-selective electrodes (ISEs) are applicable. scribd.comresearchgate.netmt.com An ISE designed to be sensitive to surfactant anions can be constructed using a membrane containing an ion-exchanger, such as an ionic associate of a dodecyl sulfate (B86663) anion with a large organic cation. scribd.comresearchgate.net The potential of this electrode, measured against a stable reference electrode, changes in response to the concentration of the surfactant anion in the solution. mt.com This relationship allows for direct quantification or for monitoring the progress of a titration to determine the equivalence point. scribd.commt.com

Table 3: Comparison of Potentiometric and Conductometric Techniques

FeaturePotentiometric AnalysisConductometric AnalysisSource(s)
Principle Measures concentration-dependent potential difference using an ion-selective electrode.Measures changes in electrolytic conductivity as one ion is replaced by another with a different mobility. mt.com, uomustansiriyah.edu.iqtau.ac.il
Measurement Potential (millivolts)Conductance (mhos or Siemens) mt.com, slideshare.net
Endpoint Determination Inflection point in the potential vs. volume curve.Intersection of two linear segments in the conductance vs. volume curve. mt.com, uomustansiriyah.edu.iq
Key Component Ion-Selective Electrode (ISE) and a Reference Electrode.Conductivity cell and meter. scribd.com, uomustansiriyah.edu.iq
Applicability Direct concentration measurement, titrations.Primarily for titrations (acid-base, precipitation, complexometric). scribd.com, byjus.comtau.ac.il
Advantages High selectivity possible with specific ISEs.Suitable for very dilute and colored solutions, and for weak acid/base systems. scribd.com, uomustansiriyah.edu.iqtau.ac.il

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of elements within the top 10 nm of a material's surface. nasa.govcarleton.edu The technique works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. nasa.gov The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. nasa.gov Each element has a unique set of binding energies, allowing for elemental identification. nasa.gov

For this compound, an XPS survey scan would identify the presence of sodium (Na), sulfur (S), carbon (C), and oxygen (O). carleton.edu More importantly, high-resolution scans of specific elemental peaks can reveal the oxidation state of an element due to small shifts in binding energy (chemical shifts) caused by its local chemical environment. nasa.govtascon.eu

The analysis of the S 2p peak is crucial for confirming the structure of the sulphonate group. Sulfur can exist in various oxidation states, and XPS can distinguish between them. For a sulphonate group (-SO₃⁻), the sulfur atom is in a high oxidation state (+6). Studies on reference compounds like polystyrene sulfonate show a characteristic S 2p binding energy for the SO₃ group around 168.4 eV. ukm.my This value is distinct from that of sulfides (S²⁻) or sulfones (R-SO₂-R), allowing for unambiguous confirmation of the sulphonate functionality. ukm.my Similarly, high-resolution scans of Na 1s, C 1s, and O 1s regions would provide further information on the compound's surface chemistry. thermofisher.com

Table 4: Representative Binding Energies (BE) for Sulfur Oxidation States via XPS

Sulfur-Containing GroupOxidation State of SulfurCompound ExampleS 2p Binding Energy (eV)Source(s)
Sulfoxide (S=O)+2Dimethyl sulfoxide166.0–167.5 ukm.my
Sulfone (S=O₂)+4Polysulfone168.1 ukm.my
Sulphonate (SO₃) +6 Polystyrene sulfonate 168.4 ukm.my
Sulfate (SO₄)+6Chondroitin sulfate168.8 ukm.my

Environmental Transformation and Environmental Chemistry of Sodium Ethylbenzenesulphonate

Biodegradation Pathways and Microbial Metabolism in Environmental Compartments

Biodegradation is a primary mechanism for the removal of sodium ethylbenzenesulphonate from the environment. This process is mediated by microorganisms that utilize the compound as a source of carbon and energy.

Aerobic Degradation

Under aerobic conditions, certain bacteria have demonstrated the ability to degrade this compound. Studies have shown that Pseudomonas testosteroni H-8 can utilize ethylbenzenesulphonate as a sole carbon source. asm.orgasm.org The rate of oxidation of lower alkylbenzene sulphonates by this bacterium is inversely related to the length of the alkyl chain, with ethylbenzenesulphonate being readily oxidized. asm.org

The proposed aerobic degradation pathway for alkylbenzene sulphonates generally involves the following key steps, although the specific sequence can vary:

Desulphonation: The initial step can be the cleavage of the sulphonate group from the aromatic ring. This is a critical step as it increases the bioavailability of the hydrocarbon portion of the molecule for further degradation.

Oxidation of the Alkyl Side-Chain: The ethyl group attached to the benzene (B151609) ring is susceptible to oxidation. This can occur through the formation of corresponding alcohols, aldehydes, and carboxylic acids. researchgate.net

Aromatic Ring Cleavage: Following the modification of the side-chain and/or desulphonation, the aromatic ring is hydroxylated to form catechol or substituted catechols. semanticscholar.org These intermediates are then susceptible to ring cleavage, which is a key step in the mineralization of the compound. For Pseudomonas testosteroni H-8, evidence points towards a meta-cleavage pathway for the benzene sulphonate ring. asm.org

Anaerobic Degradation

The anaerobic biodegradation of this compound is less well-documented. Generally, sulphonated aromatic compounds are considered to be more resistant to degradation under anaerobic conditions compared to aerobic conditions. nih.gov However, the degradation of the individual components of the molecule, ethylbenzene (B125841) and the sulphonated aromatic ring, has been observed under anaerobic conditions.

For instance, the anaerobic degradation of ethylbenzene has been demonstrated by both sulphate-reducing and denitrifying bacteria. nih.govepa.gov The initial activation of the ethylbenzene molecule under these conditions can proceed via the addition of fumarate (B1241708) to the ethyl group, a different mechanism than the aerobic pathway. researchgate.net While this does not directly confirm the degradation of this compound, it suggests that the ethylbenzene portion of the molecule is not inherently recalcitrant under anaerobic conditions. The degradation of the sulphonated ring under anaerobic conditions is thought to be a slower and more challenging process for microorganisms.

The identification of specific microbial metabolites from the degradation of this compound is limited in the available literature. However, based on the degradation pathways of similar and related compounds, several classes of metabolites can be anticipated.

During the aerobic degradation of alkylbenzene sulphonates by Pseudomonas species, intermediates such as phenol, catechol, mandelic acid, benzyl (B1604629) alcohol, and benzoic acid have been identified in spent growth media. semanticscholar.org For short-chain alkylbenzene sulphonates, the formation of catechol and its subsequent cleavage products are central to the metabolic pathway. asm.org The cleavage of catechol by catechol-2,3-oxygenase leads to the formation of a yellow meta-cleavage product, 2-hydroxymuconic semialdehyde. asm.org

In the context of linear alkylbenzene sulphonates (LAS), a well-studied group of related surfactants, the primary degradation products are sulphophenyl carboxylates (SPCs). nih.govresearchgate.net These are formed through the shortening of the alkyl chain via ω- and β-oxidation. While the ethyl chain of this compound is too short for extensive β-oxidation, analogous oxidative processes would lead to the formation of sulphophenylacetic acid.

The table below summarizes the expected microbial metabolites based on analogous compounds.

Metabolic Stage Potential Metabolite Class Precursor Enzymatic Process
Initial OxidationSulphonated Phenylacetic AcidThis compoundSide-chain oxidation
Ring HydroxylationCatecholBenzene sulphonateDioxygenase
Ring Cleavage2-Hydroxymuconic semialdehydeCatecholCatechol-2,3-oxygenase

The rate and extent of this compound biodegradation in the environment are influenced by a variety of physicochemical and biological factors.

Oxygen Availability: Aerobic degradation is generally much faster and more complete than anaerobic degradation. semanticscholar.orgnih.gov The presence of oxygen is crucial for the initial enzymatic attacks by oxygenases.

Temperature: Microbial activity and enzymatic reactions are temperature-dependent. The optimal temperature for the biodegradation of related surfactants like LAS by Pseudomonas aeruginosa has been found to be around 30°C. rdd.edu.iq Lower temperatures, such as those found in colder climates, can significantly inhibit the rate of biodegradation. nih.gov

pH: The pH of the environment can affect both the microbial populations and the activity of the enzymes involved in degradation. For LAS, optimal biodegradation by Pseudomonas aeruginosa has been observed at a neutral pH of 7. rdd.edu.iq

Microbial Acclimation: The presence of a microbial community already adapted to similar compounds can enhance the rate of degradation. Prior exposure to the pollutant can lead to the selection and proliferation of microorganisms capable of its metabolism. nih.gov

Nutrient Availability: The presence of other sources of carbon, nitrogen, and phosphorus can influence biodegradation. In some cases, the presence of more easily degradable carbon sources can lead to a delay in the degradation of the target compound, a phenomenon known as diauxic growth. researchgate.net

Concentration of the Compound: The concentration of this compound can also affect its degradation. At very high concentrations, it may exhibit toxic effects on the degrading microorganisms, while at very low concentrations, it may not be sufficient to induce the necessary degradative enzymes.

The following table provides a summary of the key factors and their general effects on biodegradation.

Factor Effect on Biodegradation Rate Rationale
Increased OxygenIncreaseAerobic pathways are generally more efficient.
Optimal Temperature (e.g., 25-35°C)IncreaseEnhances microbial metabolism and enzyme kinetics.
Extreme pH (acidic or alkaline)DecreaseCan inhibit microbial growth and enzyme function.
Microbial AcclimationIncreaseAdapted microbial populations have a higher degradation capacity.
Presence of Co-contaminants/other nutrientsVariableCan either enhance (co-metabolism) or inhibit (diauxie) degradation.

Abiotic Transformation Processes in the Environment

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment. These processes are primarily driven by physical and chemical factors.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, including benzenesulphonates, can undergo photolysis. The presence of a benzene ring in this compound makes it a candidate for photodegradation.

While specific studies on the photolysis of this compound are scarce, research on related compounds like benzenesulphonic acid (BSA) indicates that photocatalytic degradation can occur in the presence of a catalyst like titanium dioxide (TiO2) and UV light. researchgate.net The degradation of BSA has been shown to proceed through the formation of hydroxylated intermediates. nih.gov It is plausible that this compound would follow a similar pathway, with hydroxyl radicals attacking the aromatic ring.

The rate of photolytic degradation is dependent on factors such as the intensity and wavelength of light, the presence of photosensitizing substances in the water (like humic acids), and the water chemistry.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Arylsulphonic acids are generally susceptible to hydrolysis, particularly at elevated temperatures and in the presence of acid. wikipedia.org This reaction is the reverse of sulphonation and results in the cleavage of the carbon-sulphur bond, yielding the parent arene (in this case, ethylbenzene) and sulphuric acid.

Under typical environmental conditions (neutral pH and ambient temperature), the rate of hydrolysis for benzenesulphonates is expected to be very slow and not a significant degradation pathway. cleaninginstitute.org However, under more extreme conditions, such as in industrial wastewater streams with high temperatures or acidity, hydrolysis could become a more relevant transformation process.

Role of Oxidative Processes in Environmental Abiotic Degradation

The degradation of surfactants and other aromatic compounds initiated by hydroxyl radicals is a significant environmental attenuation process. rsc.orgusgs.gov These reactions typically involve the electrophilic addition of the hydroxyl radical to the aromatic ring, which is the first step toward ring cleavage and subsequent mineralization. researchgate.net The presence of an alkyl group on the benzene ring can influence the rate and position of the radical attack. For anionic surfactants, degradation involves attack by hydroxyl radicals, and the process can be influenced by environmental factors such as pH and the presence of other substances like dissolved organic matter, which can sometimes inhibit reaction rates. rsc.orgusgs.gov Advanced Oxidation Processes (AOPs) that generate hydroxyl radicals have been shown to be effective in mineralizing surfactants, eventually converting them to carbon dioxide, water, and sulfate (B86663). rsc.org

Key Factors in Abiotic Oxidative Degradation
FactorInfluence on Degradation of Aromatic Sulphonates
Hydroxyl Radical (•OH) Concentration Primary driver of degradation. Higher concentrations in sunlit waters lead to faster degradation.
Sunlight Intensity Crucial for the photochemical production of hydroxyl radicals, thus directly impacting degradation rates.
pH Can influence the efficiency of radical formation and the speciation of the compound, affecting reactivity. rsc.org
Dissolved Organic Matter (DOM) Can act as a photosensitizer to produce •OH, but can also scavenge radicals, potentially inhibiting the degradation of the target compound. usgs.gov

Environmental Distribution, Transport, and Fate Modeling

The environmental distribution of this compound is governed by its physicochemical properties, which indicate its partitioning behavior between air, water, soil, and sediment.

Sorption Phenomena to Soil and Sediment Matrices

As an anionic surfactant, this compound dissociates in water to form a negatively charged ethylbenzenesulphonate anion and a sodium cation. This ionic nature significantly influences its sorption to soil and sediment. The primary mechanisms for sorption include:

Partitioning to Organic Carbon: The non-polar ethylbenzene portion of the molecule can sorb to the organic carbon fraction of soil and sediment through hydrophobic interactions. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for quantifying this process. A higher Koc value indicates stronger sorption and less mobility. For related linear alkylbenzene sulphonates (LAS), sorption to sludge and sediment organic carbon is a recognized partitioning process. industrialchemicals.gov.au

Electrostatic Interactions: As an anion, ethylbenzenesulphonate will be repelled by negatively charged soil surfaces (like clays (B1170129) and organic matter at neutral to high pH). However, it can bind to positively charged sites on soil minerals, such as iron and aluminum oxides, particularly at lower pH values.

The soil organic carbon partition coefficient (LogKoc) for a representative linear alkylbenzene sulphonate (LAS) with a C12 alkyl chain has been estimated at 4.05, indicating a high potential for sorption to organic matter. kao.com

Factors Influencing Sorption of this compound
Soil/Sediment PropertyEffect on SorptionMechanism
Organic Carbon Content Increases sorptionHydrophobic partitioning of the ethylbenzene group to organic matter.
Clay Content & Type Variable; generally low sorptionAnionic repulsion from negatively charged clay surfaces is dominant.
pH Sorption may increase as pH decreasesLower pH can increase positively charged sites on mineral surfaces (e.g., metal oxides), enhancing electrostatic attraction.
Cation Exchange Capacity (CEC) Indirect; high CEC often correlates with high clay and organic matterPrimarily influences cation behavior; anionic sorption is more dependent on anion exchange capacity (AEC), which is typically low.

Mobility and Leaching Potential in Aquatic and Terrestrial Systems

The mobility of this compound is inversely related to its sorption. geoscienceworld.org Due to its high water solubility as a sodium salt, it has the potential to be mobile in aquatic and terrestrial systems. wikipedia.org However, this mobility is attenuated by its tendency to sorb to organic matter.

Compounds with low to moderate Koc values are generally considered to have moderate to high mobility. The mobility of anionic surfactants can vary significantly based on their molecular structure. geoscienceworld.orggeoscienceworld.org Generally, sulphonates are considered less mobile than sulphates. geoscienceworld.org Given the estimated high LogKoc for similar, longer-chain compounds, the potential for leaching into groundwater exists but may be limited in soils with high organic carbon content, where the substance would be more strongly retained. kao.com In low-organic-carbon sandy soils, the mobility and leaching potential would be considerably higher.

Mobility Classification Based on Soil Organic Carbon Partition Coefficient (Koc)
Koc ValueMobility ClassLeaching Potential
0 - 50Very HighHigh
50 - 150HighModerate to High
150 - 500ModerateModerate
500 - 2000LowLow
> 2000Slight to ImmobileVery Low

Volatilization and Atmospheric Transport Considerations

Volatilization from water and soil surfaces is not a significant environmental fate process for this compound. As an organic salt, it has a negligible vapor pressure and is non-volatile. nih.govresearchgate.netnih.govlongdom.org

The potential for a chemical to volatilize from water is described by its Henry's Law constant (HLC). chemsafetypro.com Substances with low HLC values tend to remain in the aqueous phase rather than partitioning into the air. chemsafetypro.com Ionic compounds like this compound have extremely low Henry's Law constants. Therefore, volatilization from water bodies or moist soils and subsequent long-range atmospheric transport are considered insignificant pathways for this compound. industrialchemicals.gov.au

Relationship Between Compound Properties and Volatilization Potential
PropertyValue for this compoundImplication for Volatilization
Compound Type Ionic SaltNegligible
Vapor Pressure Extremely Low / NegligibleNegligible
Henry's Law Constant Extremely LowNegligible

Computational Chemistry and Theoretical Modeling of Sodium Ethylbenzenesulphonate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of the ethylbenzenesulphonate anion. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular properties.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. libretexts.orgyoutube.comyoutube.com The combination of atomic orbitals forms an equal number of molecular orbitals, which are classified as bonding or antibonding. youtube.com Bonding orbitals have lower energy than the original atomic orbitals and concentrate electron density between the atomic nuclei, leading to chemical bonds. youtube.comyoutube.com Conversely, antibonding orbitals are higher in energy and have regions of zero electron density (nodes) between the nuclei, which destabilizes the molecule if populated. youtube.comyoutube.com

For the ethylbenzenesulphonate anion, a quantum chemical calculation would reveal the distribution and energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative Molecular Orbital Properties for Ethylbenzenesulphonate Anion Note: These are hypothetical values for illustrative purposes, as specific computational results for this molecule were not found in the search.

Molecular Orbital Energy (eV) Description
LUMO -1.2 Primarily located on the aromatic ring and sulfonate group; indicates sites susceptible to nucleophilic attack.
HOMO -6.8 Delocalized over the aromatic ring and oxygen atoms of the sulfonate group; represents the most available electrons for reaction.
HOMO-LUMO Gap 5.6 Suggests high kinetic stability.

Quantum chemical methods can predict spectroscopic properties with considerable accuracy. Time-dependent DFT (TDDFT) is often used to predict UV-visible absorption spectra. nih.govarxiv.org Calculations can also determine the shielding tensors of atomic nuclei, which can be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. illinois.edu

For sodium ethylbenzenesulphonate, ¹H NMR chemical shifts can be predicted for the protons on the ethyl group and the aromatic ring. Protons on the aromatic ring are expected to be deshielded and appear downfield (typically 7-8 ppm) due to the ring current and the electron-withdrawing effect of the sulfonate group. chemistrysteps.comoregonstate.edu The methylene (B1212753) (-CH2-) protons of the ethyl group would be adjacent to the aromatic ring, appearing around 2.5-3.0 ppm, while the methyl (-CH3) protons would be more shielded, appearing further upfield around 1.0-1.5 ppm. oregonstate.edu Similarly, ¹³C NMR chemical shifts can be calculated for each unique carbon atom.

Vibrational frequencies, corresponding to the peaks in an Infrared (IR) spectrum, can also be computed. These calculations help in assigning specific vibrational modes (stretching, bending) to the observed experimental peaks. For the ethylbenzenesulphonate anion, characteristic frequencies would be predicted for the S=O and S-O stretches of the sulfonate group, C-H stretches of the aromatic and alkyl groups, and aromatic ring vibrations.

Table 2: Predicted Spectroscopic Data for this compound Note: These are typical, expected values based on functional group analysis for illustrative purposes.

Spectroscopy Type Functional Group Predicted Value
¹H NMR Aromatic C-H 7.2 - 7.8 ppm
¹H NMR -CH₂- 2.6 - 2.8 ppm
¹H NMR -CH₃ 1.2 - 1.4 ppm
IR Vibrational Frequency S=O stretch (asymmetric) ~1200 cm⁻¹
IR Vibrational Frequency S=O stretch (symmetric) ~1050 cm⁻¹
IR Vibrational Frequency Aromatic C-H stretch ~3050-3100 cm⁻¹

Computational chemistry is crucial for mapping the energy landscape of a chemical reaction. nih.gov By calculating the energies of reactants, products, and intermediate structures, a reaction coordinate diagram can be constructed. A key point on this landscape is the transition state, which is the highest energy point along the reaction pathway. nih.gov Identifying the structure and energy of the transition state allows for the calculation of the reaction's activation energy, which is fundamental to understanding its rate.

For this compound, these methods could be used to study various potential reactions. For example, the mechanism of its synthesis via the sulfonation of ethylbenzene (B125841) could be investigated, identifying the transition state for the electrophilic aromatic substitution reaction. Other studies could model the desulfonation process or reactions involving the ethyl side chain, providing a detailed, atomistic understanding of the reaction mechanism and energetics.

Molecular Dynamics Simulations for Solution and Interfacial Behavior

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of large collections of molecules over time. ucl.ac.ukresearchgate.netrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. nih.gov This is particularly useful for studying surfactants like this compound in aqueous solutions.

A defining characteristic of surfactants is their ability to self-assemble into aggregates, such as micelles, in solution above a certain concentration known as the critical micelle concentration (CMC). MD simulations are a powerful tool for investigating this process at a molecular level. princeton.edunih.gov

In a typical simulation, a number of this compound molecules and sodium counterions are placed in a simulation box filled with water molecules. The simulation then tracks the positions and velocities of all atoms over time. Below the CMC, the surfactant molecules are observed to be mostly dispersed as individual monomers. As the concentration is increased in the simulation, the hydrophobic ethylbenzene tails begin to associate to minimize their contact with water, while the hydrophilic sulfonate headgroups remain exposed to the aqueous environment. This spontaneous organization leads to the formation of spherical or other shaped micelles. nih.gov These simulations can provide data on:

The critical micelle concentration (CMC).

The average number of surfactant molecules in a micelle (aggregation number).

The shape and size distribution of the micelles.

The dynamics of surfactant exchange between micelles and the bulk solution.

This compound, like other surfactants, tends to adsorb at interfaces, such as the air-water or oil-water interface, where it lowers the interfacial tension. nih.govnih.gov MD simulations can model this behavior in great detail. desy.deaps.org

Atomistic Simulations: In all-atom (AA) MD simulations, every atom in the system (surfactant, water, oil, etc.) is explicitly represented. nih.govresearchgate.net This high level of detail allows for a precise examination of molecular interactions, such as the orientation of the surfactant at the interface, the hydration of the sulfonate headgroup, and the interactions of the ethylbenzene tail with an oil phase. nih.gov However, the computational cost of AA simulations limits them to relatively small systems and short timescales (typically nanoseconds to microseconds). nih.gov

Coarse-Grained Simulations: To study larger systems and longer timescale phenomena, such as the initial stages of interface formation, coarse-grained (CG) models are often employed. desy.denih.govaps.org In a CG model, groups of atoms are represented as single "beads" or interaction sites. mdpi.com For this compound, the ethylbenzene tail might be one bead, the sulfonate headgroup another, and several water molecules might be grouped into a single bead. This simplification reduces the number of particles and smooths the energy landscape, allowing for simulations that can span microseconds or longer. While some atomic detail is lost, CG simulations are excellent for studying large-scale processes like the formation of a surfactant monolayer at an interface and the resulting changes in interfacial properties. nih.govdesy.de

Table 3: Comparison of Simulation Levels for Interfacial Adsorption Studies

Feature Atomistic (AA) Simulation Coarse-Grained (CG) Simulation
Level of Detail Every atom is represented explicitly. Groups of atoms are represented as single beads.
Typical Timescale Nanoseconds to a few microseconds. Microseconds to milliseconds.
System Size Thousands to hundreds of thousands of atoms. Millions of particles.
Strengths High accuracy in describing specific molecular interactions (e.g., hydrogen bonding, headgroup hydration). Efficiently samples large-scale phenomena and long-time dynamics (e.g., micelle formation, equilibrium of interfacial layers).
Limitations Computationally expensive; limited by timescale and system size. Loss of specific atomic detail; requires careful parameterization against experimental data or AA simulations.

Interactions with Solvents and Co-solutes in Complex Systems

The performance of this compound in any application is fundamentally governed by its interactions at the molecular level with surrounding solvent molecules and other dissolved substances (co-solutes). Computational chemistry provides a powerful lens to investigate these interactions, offering insights that are often difficult to obtain through experimental means alone.

Theoretical models, such as atomic-scale simulations, are increasingly used to understand the link between a surfactant's chemical structure and its performance. youtube.com By simulating the dynamic behavior of this compound in aqueous environments, researchers can elucidate the intricate balance of forces driving its function. These simulations can model the structuring of water molecules around the hydrophilic sulfonate head and the hydrophobic ethylbenzene tail. This includes the formation of hydration shells and the energetic penalties or advantages of disrupting the water's hydrogen-bond network.

In complex systems containing co-solutes like salts, polymers, or other surfactants, these models can predict how such additives will influence the aggregation behavior and interfacial properties of this compound. For instance, simulations can reveal how electrolytes might shield the electrostatic repulsion between anionic headgroups, thereby promoting micelle formation at lower concentrations. Understanding these specific interactions is crucial for optimizing formulations in various industrial and commercial products.

Table 1: Conceptual Interaction Parameters for this compound in Various Solvents

Solvent SystemPrimary Interaction with Sulfonate HeadPrimary Interaction with Ethylbenzene TailPredicted Effect on Aggregation
Water (Polar, Protic)Strong Ion-Dipole, Hydrogen BondingHydrophobic EffectFavored micellization
Ethanol (Polar, Protic)Ion-Dipole, Hydrogen BondingDispersion Forces (Favorable)Disfavored micellization (increased tail solubility)
Aqueous NaClShielded Electrostatic RepulsionEnhanced Hydrophobic EffectEnhanced micellization (Lower CMC)
Aqueous UreaDisrupted Water StructureWeakened Hydrophobic EffectDisfavored micellization (Higher CMC)

Quantitative Structure-Property Relationship (QSPR) and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical or machine-learning-based frameworks that correlate the structural or physicochemical properties of molecules with a specific activity or property. For surfactants like this compound, QSPR is an invaluable tool for accelerating the design of new molecules and predicting their behavior without the need for extensive and costly experimentation. mdpi.com

Development of QSPR Models for Surface Activity and Interfacial Phenomena

The primary function of a surfactant is to reduce surface and interfacial tension. Key metrics of this performance include the critical micelle concentration (CMC)—the concentration at which molecules begin to form aggregates—and the surface tension at the CMC. mdpi.comacs.org QSPR models are widely developed to predict these properties.

The development of a QSPR model involves two main components:

Molecular Descriptors: These are numerical values that encode information about the molecule's structure. For a surfactant like this compound, these can be categorized as:

Topological: Describing the connectivity of atoms (e.g., Kier & Hall indices). mdpi.com

Quantum Chemical: Derived from quantum mechanics calculations, these describe electronic properties like dipole moment, the energy of molecular orbitals (HOMO/LUMO), and charge distribution. mdpi.comresearchgate.net

Geometrical: Relating to the 3D shape of the molecule.

Constitutional: Simple counts of atoms, bonds, or functional groups.

Statistical Method: A mathematical algorithm is used to build a model that links the descriptors to the property of interest. Methods range from Multiple Linear Regression (MLR) to more complex machine learning approaches like Support Vector Machines (SVM) and Graph Neural Networks (GNNs). vt.edutandfonline.com Recent studies on various surfactant classes have demonstrated that GNN-based models can achieve high accuracy in predicting CMC and surface tension. mdpi.comvt.edu

Table 2: Relevant Molecular Descriptors for QSPR Modeling of Sulphonate Surfactants

Descriptor CategoryExample DescriptorRelevance to Surfactant Property
Quantum ChemicalDipole MomentInfluences interaction with polar solvents like water. mdpi.com
Quantum ChemicalHeat of Formation (ΔHf)Relates to the energetic stability of the molecule. mdpi.com
TopologicalKier & Hall Connectivity Index (KH0)Correlates with molecular size and branching, affecting packing at interfaces. mdpi.com
ConstitutionalMolecular WeightBasic property related to the size of both hydrophobic and hydrophilic parts. tandfonline.com
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Directly measures hydrophobicity, a key driver of surfactant behavior. tandfonline.com

Predictive Models for Environmental Fate Parameters (e.g., biodegradation rates, sorption coefficients)

The environmental impact of a widely used chemical like this compound is a critical consideration. Predictive models are essential for assessing its environmental fate, including its persistence, distribution, and potential for bioaccumulation. Linear alkylbenzene sulfonates (LAS), a class to which this compound belongs, are known to be biodegradable, though the rate can be influenced by environmental conditions. hibiscuspublisher.comnih.govhibiscuspublisher.com

Models for environmental fate often focus on two key parameters:

Biodegradation Rate: This predicts how quickly the molecule is broken down by microorganisms in environments like soil or water. The process for LAS typically involves the oxidation of the alkyl chain, followed by the breaking of the aromatic ring. hibiscuspublisher.comresearchgate.net QSPR models can be developed to correlate structural features (like the length and branching of the alkyl chain) with biodegradation half-lives.

Sorption Coefficient (Koc): This parameter describes the tendency of the chemical to adsorb to organic carbon in soil and sediment. A higher Koc indicates that the compound is less mobile in the environment. This is heavily influenced by the molecule's hydrophobicity.

These predictive models are crucial for regulatory agencies and manufacturers to conduct environmental risk assessments and ensure the sustainability of their products.

Table 3: Framework for an Environmental Fate Predictive Model

Model InputModel TypePredicted Output ParameterEnvironmental Significance
Molecular Structure (SMILES, etc.)Biodegradation QSPRBiodegradation Half-Life (t½)Persistence in the environment.
LogP, Water SolubilityPartitioning ModelSorption Coefficient (Koc)Mobility in soil and water systems.
Vapor Pressure, Henry's Law ConstantFugacity ModelDistribution in Air/Water/SoilPredicts the environmental compartment where the chemical will accumulate.

Chemoinformatics Approaches for Screening and Design of Sulphonate Derivatives

Chemoinformatics combines chemistry, computer science, and information science to design, create, and screen novel molecules with desired properties. This approach is particularly powerful for designing the next generation of sulphonate surfactants. acs.org The process facilitates an initial screening of molecules, helping to identify and eliminate those that may not be suitable for a specific application. acs.org

The typical workflow involves several stages:

Virtual Library Generation: A large, diverse library of virtual sulphonate derivatives is created by systematically modifying the structure of a parent molecule like this compound. Modifications can include changing the length or branching of the alkyl group, adding substituents to the benzene (B151609) ring, or altering the counter-ion.

High-Throughput Virtual Screening: The QSPR models developed for surface activity (7.3.1) and environmental fate (7.3.2) are applied to the entire virtual library. This allows for the rapid prediction of key performance and safety metrics for thousands of potential candidates without any synthesis.

Multi-Objective Optimization: The goal is often to optimize several properties simultaneously (e.g., maximize surface activity while minimizing environmental persistence). Computational techniques can identify a set of "Pareto-optimal" solutions—candidates that offer the best possible trade-offs between competing objectives. acs.org

Candidate Selection: The most promising candidates identified through screening are then prioritized for laboratory synthesis and experimental validation. This data-driven approach significantly streamlines the research and development process, making it more efficient and cost-effective. mdpi.comnih.gov

This integrated computational strategy is essential for the rational design of new surfactants tailored for specific applications, from consumer products to industrial processes. mdpi.com

Future Research Trajectories and Emerging Opportunities for Sodium Ethylbenzenesulphonate

Development of Sustainable Synthetic Routes and Green Chemistry Principles

The traditional synthesis of aromatic sulfonates often involves concentrated sulfuric acid or sulfur trioxide, which present significant environmental and handling challenges. wikipedia.org Future research will prioritize the development of more sustainable synthetic methodologies guided by the 12 Principles of Green Chemistry. aiche.orgoxinst.com This involves a holistic rethinking of the manufacturing process, from feedstock selection to waste management.

Key research objectives in this area include:

Alternative Sulfonating Agents: Investigating milder and more selective sulfonating agents to replace harsh conventional reagents. One promising avenue is the use of sulfonic acid-based ionic liquids, which can offer high reactivity and greater control over the degree of sulfonation with potentially lower environmental impact. acs.orgnih.gov

Catalyst Development: Designing solid acid catalysts that are reusable, non-corrosive, and can operate under less energy-intensive conditions. nih.gov This aligns with the green chemistry principle of using catalytic reagents over stoichiometric ones.

Solvent Minimization: Exploring solvent-free reaction conditions or replacing volatile organic solvents with greener alternatives like water or supercritical fluids. biointerfaceresearch.com Given that sodium ethylbenzenesulphonate is a hydrotrope, research into its synthesis in aqueous media could offer a particularly elegant, sustainable pathway. researchgate.netkuleuven.be

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption by lowering reaction temperatures and pressures, potentially through microwave-assisted synthesis or flow chemistry techniques. biointerfaceresearch.com

Waste Valorization: Developing processes that convert byproducts into valuable materials, adhering to the principle of waste prevention, which is the cornerstone of green chemistry. acs.org

Table 1: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry Principle Potential Application in Synthesis
1. Waste Prevention Design processes to minimize or eliminate byproducts. acs.org
2. Atom Economy Utilize catalytic methods and reaction pathways that maximize the incorporation of starting materials into the final product. biointerfaceresearch.com
3. Less Hazardous Synthesis Employ non-toxic sulfonating agents and avoid hazardous solvents.
5. Safer Solvents & Auxiliaries Utilize water as a reaction medium, leveraging the product's hydrotropic properties. kuleuven.be
6. Design for Energy Efficiency Implement energy-saving techniques like microwave-assisted synthesis or optimized catalytic processes. biointerfaceresearch.com
9. Catalysis Develop recyclable solid acid catalysts to replace corrosive liquid acids. nih.gov

Exploration of Novel Applications in Emerging Technologies

The unique amphiphilic structure of this compound, possessing both a hydrophobic ethylbenzene (B125841) group and a hydrophilic sulfonate group, makes it a candidate for applications beyond its traditional use. Research into its utility in emerging technologies is a significant growth area.

Advanced Functional Materials: The sulfonation of aromatic compounds is a powerful strategy for creating high-value materials. acs.org Future work could explore the incorporation of this compound or its derivatives into polymers to create ion-exchange resins or membranes for water purification and metal separation. acs.org Its properties could also be leveraged in the formulation of advanced coatings or dispersants for nanomaterials. google.com

Sustainable Energy: There is a growing interest in using hydrotropes and aromatic sulfonates in energy storage and conversion systems.

Flow Batteries: Hydrotropes are being investigated as electrolyte additives to increase the solubility of redox-active organic compounds, a key factor in enhancing the energy density of aqueous redox flow batteries. nih.govacs.org Research could assess the efficacy of this compound in stabilizing high concentrations of redox-active species without negatively impacting their electrochemical properties. nih.gov

Solar Cells: Aromatic sulfonate ligands have been shown to improve the performance of dye-sensitized solar cells by enhancing photophysical properties and charge transfer efficiency. acs.org Future studies could explore modifying this compound for use as a ligand or additive in next-generation photovoltaic devices. acs.org

Table 2: Potential Roles in Emerging Energy Technologies

Technology Potential Role of this compound Research Focus
Aqueous Redox Flow Batteries Solubility enhancer for redox-active organic molecules. nih.govacs.org Quantifying solubility improvements and impact on viscosity, diffusivity, and electrochemical kinetics. nih.gov
Dye-Sensitized Solar Cells Functional ligand or electrolyte additive. Synthesizing derivatives and evaluating their effect on power conversion efficiency and charge transport. acs.org
Advanced Polymers Monomer or functional additive for ion-exchange membranes. Creating sulfonated polymers and testing their performance in applications like water softening or decontamination. acs.org

Deeper Understanding of Interfacial Phenomena and Self-Assembly Processes

While this compound is known to act as a hydrotrope, which involves a less structured form of aggregation than traditional surfactants, the precise mechanisms governing its behavior at interfaces and in solution are ripe for deeper investigation. kuleuven.be Understanding these self-assembly processes at a molecular level is crucial for optimizing its performance in existing applications and designing new ones.

Future research should focus on characterizing its aggregation behavior under various conditions (e.g., concentration, temperature, presence of salts or other solutes). A variety of advanced analytical techniques can be employed for this purpose.

Table 3: Techniques for Studying Self-Assembly

Analytical Technique Property Measured Insights Gained
Tensiometry Surface tension of solutions at varying concentrations. acs.org Determination of critical micelle concentration (CMC) and surface activity. bohrium.com
Conductivity Electrical conductivity of solutions. acs.orgresearchgate.net Useful for determining the CMC of ionic surfactants like this compound. acs.orgresearchgate.net
Fluorescence Spectroscopy Changes in the spectral properties of a fluorescent probe (e.g., pyrene) in solution. acs.orgnih.gov Highly sensitive method for CMC determination and probing the polarity of the aggregate's microenvironment. nih.gov
High-Resolution Ultrasound Spectroscopy Sound speed and attenuation in solution. researchgate.netunicam.it Provides information on the structural properties and aggregation state of molecules in solution. researchgate.netunicam.it
Small-Angle Scattering (X-ray or Neutron) Scattering patterns from molecular aggregates. Yields detailed information on the size, shape, and structure of aggregates.

By systematically applying these techniques, researchers can build comprehensive models of how this compound molecules interact and organize, leading to more predictive control over their function as solubilizers, dispersants, and interfacial modifiers.

Integration with Advanced Analytical Techniques for In-Situ Monitoring

The advancement of Process Analytical Technology (PAT) offers a paradigm shift for chemical manufacturing, moving from batch testing to real-time, in-line monitoring and control. mt.com Integrating PAT into the synthesis and application of this compound can significantly improve efficiency, consistency, and quality. bruker.cominnopharmaeducation.com

Raman spectroscopy is an especially powerful PAT tool for this purpose. aiche.orgspectroscopyonline.com It is a non-destructive optical technique that provides molecular fingerprint information, making it ideal for in-situ reaction monitoring. oxinst.commt.com Future research could develop real-time monitoring protocols for the sulfonation of ethylbenzene.

Key advantages of using in-situ Raman spectroscopy include:

Real-Time Kinetics: Tracking the consumption of reactants and the formation of products and intermediates as the reaction happens. aiche.orgmt.com

Process Optimization: Allowing for immediate adjustments to process parameters like temperature or reagent addition to maintain optimal conditions.

Isomer Distribution: Potentially analyzing the distribution of ortho, meta, and para isomers during the sulfonation process, as has been demonstrated for other aromatic substitutions at interfaces. nih.gov

Enhanced Safety: Monitoring reactions in real-time minimizes the need for manual sampling of potentially hazardous materials.

Beyond synthesis, in-situ techniques like scanning electrochemical microscopy (SECM) could be used to monitor the compound's behavior at electrode surfaces in energy storage applications, providing microscopic insights into its role in processes like sulfation or its influence on electron transfer. illinois.edu

Multidisciplinary Approaches Combining Theoretical and Experimental Investigations

To unlock the full potential of this compound, future research will benefit from a multidisciplinary approach that tightly integrates theoretical modeling with empirical experimentation. Computational chemistry can provide profound insights into molecular properties and interactions that are difficult to observe directly.

This synergistic approach could include:

Quantum Chemical Modeling: Using methods like Hartree-Fock to simulate the molecular structure, dipole moment, and electronic properties of this compound. This can help predict its reactivity and interaction with other molecules, such as water or poorly soluble drugs.

Molecular Dynamics (MD) Simulations: Simulating the self-assembly process in solution to visualize how individual molecules aggregate. MD can predict the size and shape of aggregates and provide insights into the thermodynamics of hydrotrope action.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the molecular structure of this compound and its derivatives with their performance as solubilizing agents or functional materials.

These theoretical predictions would then be validated and refined through targeted experiments using the analytical techniques described previously. For instance, a computational prediction of the critical aggregation concentration could be tested experimentally using fluorescence spectroscopy and tensiometry. bohrium.com This iterative cycle of prediction and validation accelerates the discovery process, enabling a more rational design of new applications and processes for this compound.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing sodium ethylbenzenesulphonate, and how can purity be validated?

  • Methodology : Synthesis typically involves sulfonation of ethylbenzene followed by neutralization with sodium hydroxide. Validate purity using High-Performance Liquid Chromatography (HPLC) to detect residual reactants and byproducts. Couple this with Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., sulfonate peaks at 1180–1120 cm⁻¹ and 1040–1000 cm⁻¹). Calibration curves using certified reference materials are essential for quantification .

Q. How should researchers design initial experiments to assess this compound’s physicochemical properties?

  • Methodology :

  • Surface tension : Measure using a tensiometer (e.g., Du Noüy ring method) across varying concentrations.
  • Solubility : Conduct phase-solubility studies in water and organic solvents (e.g., ethanol) at controlled temperatures (25°C–60°C).
  • Stability : Perform accelerated degradation studies under UV light, heat (40°C–80°C), and acidic/alkaline conditions (pH 3–11), monitoring degradation via UV-Vis spectroscopy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow Globally Harmonized System (GHS) guidelines:

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
  • Store in airtight containers away from oxidizing agents.
  • Conduct a risk assessment (e.g., flammability, reactivity) and document emergency procedures (e.g., spill containment, neutralization) .

Advanced Research Questions

Q. How can researchers optimize this compound’s performance in composite materials (e.g., surfactants, dust suppressants)?

  • Methodology : Use mixture design experiments (e.g., via Design Expert software) to model interactions with co-surfactants (e.g., guar gum) or polymers (e.g., sodium polyacrylate). Evaluate responses such as sedimentation rate and contact angle using Response Surface Methodology (RSM) . Validate models with ANOVA (p < 0.05) and confirm optimal ratios through triplicate trials .

Q. How should contradictory data on this compound’s environmental toxicity be reconciled?

  • Methodology :

  • Conduct a systematic review to identify bias sources (e.g., varying test organisms, exposure durations).
  • Apply meta-analysis to aggregate toxicity data (e.g., LC50 values), weighting studies by sample size and methodological rigor.
  • Use sensitivity analysis to assess confounding variables (e.g., pH, temperature) .

Q. What advanced techniques are suitable for elucidating this compound’s interaction mechanisms at molecular interfaces?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model surfactant self-assembly at oil-water interfaces using software like GROMACS.
  • Atomic Force Microscopy (AFM) : Quantify surface adhesion forces in composite systems.
  • Small-Angle X-ray Scattering (SAXS) : Analyze micelle size/shape under varying ionic strengths .

Q. How can computational models predict this compound’s behavior in novel applications (e.g., drug delivery systems)?

  • Methodology :

  • Develop Quantitative Structure-Property Relationship (QSPR) models using descriptors like logP, polar surface area, and charge distribution.
  • Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) and correlate with computational outputs .

Data Synthesis and Reporting Guidelines

  • Literature Integration : Map findings against prior studies using citation matrices , highlighting knowledge gaps (e.g., long-term ecotoxicology data) .
  • Uncertainty Quantification : Report confidence intervals for key parameters (e.g., degradation half-life) and disclose instrument error margins (e.g., ±2% for HPLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.